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  • Product: 3-Methyl-2-phenylchromen-4-one
  • CAS: 71972-66-2

Core Science & Biosynthesis

Foundational

3-Methyl-2-phenylchromen-4-one: Structural Dynamics, Synthesis, and Therapeutic Potential

Abstract The flavonoid scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The flavonoid scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavone) represents a critical structural evolution. The one-carbon homologation at the C3 position introduces unique steric and electronic properties, profoundly impacting the molecule's interaction with biological targets. As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical properties, synthetic methodologies, and structure-activity relationships (SAR) of 3-methylflavones, providing researchers with validated protocols for their development and evaluation.

Chemical Architecture & The Atropisomerism Phenomenon

The core structure of 3-methylflavone is based on the 2-phenylchromen-4-one backbone, distinguished by a methyl group at the C3 position. While flavonoids are generally planar, this one-carbon homologation introduces significant steric hindrance between the C3-methyl group and the ortho-protons of the B-ring (phenyl ring)[1].

From a mechanistic perspective, this steric clash is paramount. When the B-ring is asymmetrically substituted (e.g., 2',3'-dimethoxy), the rotation around the C2-C1' single bond becomes highly restricted. This restriction leads to atropisomerism —the formation of stable, non-superimposable conformers (axial chirality)[1]. In drug development, atropisomerism is a double-edged sword: it can lead to highly specific enantiomer-target binding, but it also complicates pharmacokinetics, as different atropisomers may exhibit divergent off-target profiles and metabolic stabilities[1].

Table 1: Physicochemical Properties of Key 3-Methylflavones

Data summarized from computational and experimental repository standards.

Compound NameMolecular FormulaMolecular WeightKey Structural FeatureTarget / Activity Profile
3-Methylflavone (Base) C16H12O2236.27 g/mol C3-MethylationGeneral scaffold, Antioxidant
3-Methylflavone-8-carboxylic acid C17H12O4280.27 g/mol C8-Carboxylic acidPhosphoric diester hydrolase inhibitor[2]
7-Hydroxy-3-methylflavone C16H12O3252.26 g/mol C7-Hydroxyl groupCardioprotective, Anti-inflammatory[3][4]
3,3'-Dimethylflavone C17H14O2250.30 g/mol C3, C3'-DimethylationHigh antiproliferative potency[1]

Synthetic Methodologies: The Modified Yamaguchi Approach

The synthesis of 3-methylflavones requires a highly efficient coupling strategy due to the steric bulk of the precursors. The standard approach utilizes a modified Yamaguchi esterification, which is specifically chosen for its ability to drive the formation of esters from sterically hindered carboxylic acids and phenols[1][5].

SynthesisWorkflow A 2'-Hydroxypropiophenone + Benzoic Acids B Modified Yamaguchi Esterification A->B Coupling C 2-Propionylphenyl Benzoate Esters B->C Intermediate D Acid-Catalyzed Cyclization C->D Dehydration E 3-Methylflavones D->E Final Product F QC Validation (NMR, MS) E->F Verification

Workflow for the synthesis and validation of 3-methylflavone derivatives.

Protocol 1: Step-by-Step Synthesis of 3-Methylflavones

Self-Validating Logic: This protocol incorporates intermediate isolation and final structural validation to ensure that cyclization proceeds without unwanted side reactions.

  • Reagent Preparation: Combine 2'-hydroxypropiophenone with the desired benzoic acid derivative (e.g., 3,4,5-trimethoxybenzoic acid) in a dry, inert atmosphere.

  • Yamaguchi Esterification: Add the modified Yamaguchi reagent (e.g., 2,4,6-trichlorobenzoyl chloride) and a base (such as DMAP/TEA) in dry toluene. Stir at room temperature until the formation of the 2-propionylphenyl benzoate ester is complete (monitored via TLC).

  • Intermediate Isolation: Quench the reaction, extract with ethyl acetate, and purify the ester intermediate via silica gel column chromatography.

  • Acid-Catalyzed Cyclization: Dissolve the purified ester in a suitable solvent and subject it to acid-catalyzed nucleophilic addition/dehydration (e.g., using a strong acid catalyst under reflux) to form the 1,3-dione intermediate, which rapidly dehydrates into the 3-methylflavone core[5].

  • Purification & Quality Control (QC): Neutralize the precipitate with sodium thiosulphate, filter, wash, and dry[6]. Validate the final structure using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the C3-methyl singlet and the absence of ester carbonyl peaks.

Biological Activity & Structure-Activity Relationship (SAR)

3-Methylflavones exhibit a broad spectrum of biological activities, most notably as antiproliferative, antioxidant, and antibacterial agents[1][7]. However, the introduction of the C3-methyl group generally tends to reduce baseline biological activity compared to non-methylated flavones, making B-ring substitution critical for recovering and enhancing potency[1][8].

SARLogic Core 3-Methylflavone Scaffold C3 C3-Methyl Group Core->C3 BRing B-Ring Substitution Core->BRing Atrop Atropisomerism (Axial Chirality) C3->Atrop Steric Clash Sym Symmetric B-Ring (e.g., 3',4',5'-trimethoxy) BRing->Sym Asym Asymmetric B-Ring (e.g., 2',3'-dimethoxy) BRing->Asym Bio HL60 Antiproliferative Activity Atrop->Bio Enantiomer Variance Sym->Bio Higher Potency Asym->Atrop Restricted Rotation

Structural factors influencing atropisomerism and biological activity.

Antiproliferative Activity (HL60 Cells)

SAR studies on leukemic HL60 cells reveal that symmetric B-ring moieties are vastly superior to asymmetric ones in 3-methylflavones. Asymmetric substitutions trigger atropisomerism, which in this specific cellular context, correlates with a sharp drop in target affinity[1].

Table 2: SAR of 3-Methylflavones against HL60 Leukemic Cells

Data demonstrating the impact of B-ring symmetry on IC50 values[1].

Compound DerivativeB-Ring SymmetryIC50 (μM) against HL60Potency Rank
3,3'-Dimethylflavone Asymmetric (Mono-sub)76 μMHigh
3',4',5'-Trimethoxy-3-methylflavone Symmetric87 μMHigh
2',3'-Dimethoxy-3-methylflavone Asymmetric254 μMLow
2',3',4'-Trimethoxy-3-methylflavone Asymmetric351 μMLow
3',4'-Dimethoxy-3-methylflavone Asymmetric>400 μMInactive
Antioxidant & Antibacterial Properties

Beyond oncology, specific 3-methylflavones demonstrate potent DPPH radical scavenging activity (IC50 < 100 μg/ml) and exhibit 50–100% growth inhibition against Gram-positive bacteria when compared to standard amoxicillin[6][7]. The electron-donating nature of the methyl group can stabilize the phenoxyl radicals formed during the scavenging process, enhancing the antioxidant profile.

Validated Experimental Protocols for Biological Assaying

Protocol 2: In Vitro Antiproliferative Assay (HL60 Cells)

Self-Validating Logic: Utilizing a serial dilution matrix ensures that dose-response curves are accurately captured, preventing false positives from localized compound precipitation.

  • Cell Culture Maintenance: Culture human leukemic HL60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Dissolve the synthesized 3-methylflavone derivatives in cell-culture grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform serial dilutions in a 96-well microplate to achieve final assay concentrations ranging from 1 μM to 500 μM. Crucial: Ensure final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Plating & Treatment: Seed HL60 cells at a density of 1×104 cells/well. Add the diluted compounds to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., standard chemotherapeutic agent).

  • Incubation & Assessment: Incubate the plates for 72 hours. Add a validated cell viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.

  • Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

  • Statistical Analysis: Calculate IC50 values using non-linear regression analysis (curve fitting) in software such as GraphPad Prism.

Future Perspectives in Drug Design

While the one-carbon homologation at the C3 position of flavones can weaken baseline activity, the 3-methylflavone scaffold remains highly promising. Its reactive C3-methyl group provides an ideal anchor for molecular hybridization approaches[1]. By functionalizing this methyl group, medicinal chemists can link the flavone core to other pharmacophores, potentially overriding the limitations of atropisomerism and unlocking novel, multi-target directed ligands for complex diseases.

References

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones, Anticancer Research, [Link]

  • 3-Methylflavone-8-carboxylic acid | CID 77016, PubChem, [Link]

  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities, Medicinal Chemistry Research, [Link]

  • 7-Hydroxy-3-methylflavone | CID 5391151, PubChem, [Link]

Sources

Exploratory

The Natural Occurrence and Therapeutic Potential of 3-Methylflavones in Plant Extracts: A Comprehensive Technical Guide

Executive Summary Flavonoids are a ubiquitous class of polyphenolic compounds in the plant kingdom, heavily investigated for their antioxidant, anti-inflammatory, and antineoplastic properties. While standard flavones (b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids are a ubiquitous class of polyphenolic compounds in the plant kingdom, heavily investigated for their antioxidant, anti-inflammatory, and antineoplastic properties. While standard flavones (bearing a proton at the C3 position) and flavonols (bearing a hydroxyl group at C3) are widely distributed, 3-methylflavones represent a rare and structurally fascinating subclass. Characterized by a methyl group at the C3 position of the 2-phenylchromen-4-one backbone, these compounds are typically synthesized via one-carbon homologation in drug discovery programs . However, advanced phytochemical profiling has successfully identified naturally occurring 3-methylflavones in specific botanical extracts, opening new avenues for pharmacognosy and targeted drug development.

This whitepaper provides an in-depth mechanistic analysis of naturally occurring 3-methylflavones, detailing their chemical architecture, extraction methodologies, and their modulation of key inflammatory signaling pathways.

Chemical Architecture & The Causality of the C3-Methyl Group

The structural divergence of 3-methylflavones from their unmethylated counterparts is not merely a minor functional group swap; it fundamentally alters the molecule's physicochemical properties and receptor-binding kinetics.

  • Atropisomerism and Steric Hindrance: The introduction of a bulky methyl group at the C3 position induces significant steric clash with the B-ring (the phenyl ring attached at C2). This steric hindrance restricts the free rotation of the B-ring, leading to a phenomenon known as atropisomerism —the existence of stable, non-superimposable conformational isomers , . This 3D structural rigidity allows 3-methylflavones to lock into specific conformations that enhance their affinity for deep hydrophobic pockets in target receptors (e.g., the TLR4/MD2 complex).

  • Enhanced Lipophilicity: Unlike the polar C3-OH group found in flavonols (like quercetin), the C3-methyl group increases the molecule's overall lipophilicity. This enhances cellular membrane permeability, allowing for superior intracellular accumulation and central nervous system (CNS) penetration, which is critical for their observed neuroprotective effects .

Natural Occurrence in Botanical Extracts

While heavily utilized as synthetic scaffolds, specific 3-methylflavones have been isolated from medicinal plants, serving as primary bioactive agents against oxidative stress and inflammation.

Table 1: Naturally Occurring 3-Methylflavones and their Pharmacological Profiles
CompoundBotanical SourcePrimary Pharmacological ActivityKey Molecular Targets
3',4',5,7-Tetrahydroxy-3-methylflavone Eucommia ulmoides Oliv. (Leaves)Anti-neuroinflammatoryTLR4, NF-κB, iNOS, COX-2
7-Hydroxy-3-methylflavone Hypericum perforatum (St. John's Wort)Antioxidant, NeuroprotectiveROS scavenging, AChE inhibition

Data synthesized from phytochemical isolation studies, , .

Extraction, Isolation, and Characterization Protocol

Step-by-Step Methodology
  • Matrix Preparation & Defatting:

    • Action: Pulverize 1.0 kg of shade-dried Eucommia ulmoides leaves. Macerate in 3.0 L of n-hexane for 48 hours at room temperature. Filter and discard the hexane layer.

    • Causality: Hexane defatting removes highly non-polar waxes, chlorophyll, and sterols that would otherwise co-elute and clog the silica gel during downstream chromatography.

  • Primary Extraction:

    • Action: Extract the defatted marc with 80% Methanol (v/v) under ultrasonication (40 kHz, 30°C) for 3 cycles of 2 hours each.

    • Causality: 80% MeOH provides the optimal dielectric constant to disrupt plant cell walls and solubilize both flavonoid glycosides and the target 3-methylflavone aglycones.

  • Targeted Liquid-Liquid Partitioning:

    • Action: Concentrate the methanolic extract in vacuo to a crude aqueous suspension. Partition sequentially with Chloroform (CHCl₃) followed by Ethyl Acetate (EtOAc). Collect the CHCl₃ fraction.

    • Causality: Due to the lipophilic nature of the C3-methyl group, 3-methylflavones preferentially partition into the moderately non-polar CHCl₃ layer, effectively separating them from highly polar tannins and glycosides trapped in the aqueous phase.

  • Chromatographic Fractionation & Self-Validation:

    • Action: Subject the CHCl₃ fraction to Silica Gel Column Chromatography (200-300 mesh). Elute with a gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1).

    • Validation: To ensure a self-validating system, monitor all fractions via Thin Layer Chromatography (TLC) co-eluted with a known 3-methylflavone standard. Only pool fractions exhibiting the corresponding Rf value.

  • Preparative HPLC Purification:

    • Action: Purify the pooled active fractions using Preparative HPLC (C18 column, 250 mm × 21.2 mm, 5 μm) using an isocratic mobile phase of Acetonitrile/Water (60:40) at 10 mL/min.

    • Validation: Confirm final purity (>98%) via an analytical HPLC-Diode Array Detector (DAD) run at dual wavelengths (254 nm and 365 nm) before proceeding to NMR/MS structural elucidation.

IsolationWorkflow A Raw Plant Material (e.g., E. ulmoides leaves) B Defatting & Extraction (n-Hexane -> 80% MeOH) A->B C Liquid-Liquid Partitioning (CHCl3 Fraction Isolation) B->C D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D E TLC Self-Validation (Co-elution with Standard) D->E F Preparative HPLC (C18, Isocratic ACN/H2O) E->F G Purity Verification (HPLC-DAD >98% Purity) F->G H Pure 3-Methylflavone (NMR & HR-ESI-MS Confirmed) G->H

Workflow for the Bioassay-Guided Isolation of 3-Methylflavones from Plant Extracts.

Mechanisms of Action: The TLR4/NF-κB Axis

Naturally occurring 3-methylflavones, such as 3',4',5,7-tetrahydroxy-3-methylflavone, demonstrate profound anti-neuroinflammatory capabilities. In microglial cellular models (e.g., BV-2 cells), these compounds significantly inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Mechanistically, the lipophilic C3-methyl group allows the flavonoid to effectively penetrate the microglial cell membrane and interface with the Toll-like receptor 4 (TLR4) signaling pathway. By blocking the upstream TLR4/MyD88 interaction, 3-methylflavones prevent the downstream phosphorylation of the MAPK cascade and effectively halt the nuclear translocation of the Nuclear Factor kappa B (NF-κB) p65 subunit . Without NF-κB in the nucleus, the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) is silenced.

SignalingPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 Activates MyD88 MyD88 Adaptor Protein TLR4->MyD88 MAPK MAPK Cascade (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB (p65/p50) MyD88->NFkB Nucleus Nuclear Translocation & Gene Transcription MAPK->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Induces Methylflavone 3-Methylflavones (e.g., 3',4',5,7-Tetrahydroxy-3-methylflavone) Methylflavone->TLR4 Inhibits Binding Methylflavone->NFkB Blocks Translocation

TLR4/NF-κB Signaling Pathway Modulation by 3-Methylflavones.

Bioactivity Profiling: Natural vs. Synthetic Homologues

Because natural extraction yields can be low, the pharmaceutical industry frequently utilizes the natural 3-methylflavone scaffold to synthesize highly potent derivatives via one-carbon homologation . The quantitative data below highlights the comparative efficacy of both natural extracts and their synthetic counterparts in inflammatory and oncological models.

Table 2: Comparative Bioactivity of 3-Methylflavones
Compound ClassSpecific DerivativeAssay / Cell LineIC50 / Activity LevelReference
Natural 3',4',5,7-Tetrahydroxy-3-methylflavoneBV-2 Microglia (LPS-induced NO)Significant reduction at 20 µM
Synthetic 2'-MethylflavoneRAW 264.7 Macrophages (NO Production)Strongest inhibition (p<0.01)
Synthetic 3'-MethylflavoneRAW 264.7 Macrophages (IL-1β Secretion)Significant activity at 20 µM
Synthetic 3,3'-DimethylflavoneHL60 Leukemic Cells (Proliferation)IC50 = 76 µM

Conclusion

The natural occurrence of 3-methylflavones in plants like Eucommia ulmoides and Hypericum perforatum provides a critical evolutionary blueprint for drug design. By understanding the causality behind the C3-methyl group—specifically how it induces atropisomerism and increases lipophilicity—researchers can better optimize extraction protocols and predict receptor binding behavior. As we continue to bridge the gap between pharmacognosy and synthetic medicinal chemistry, the 3-methylflavone scaffold stands out as a highly privileged structure for developing next-generation anti-inflammatory and neuroprotective therapeutics.

References

  • Title: Ulmoidol, an unusual nortriterpenoid from Eucommia ulmoides Oliv. Leaves prevents neuroinflammation by targeting the PU.1 transcriptional signaling pathway Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones Source: Anticancer Research URL: [Link]

Foundational

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Methyl-2-phenylchromen-4-one

Abstract Introduction: The Chromenone Scaffold and Potential Biological Activity The 2-phenylchromen-4-one core structure is the backbone of flavones, a major class of flavonoids, while the 3-phenylchromen-4-one structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Chromenone Scaffold and Potential Biological Activity

The 2-phenylchromen-4-one core structure is the backbone of flavones, a major class of flavonoids, while the 3-phenylchromen-4-one structure is characteristic of isoflavones.[1] These compounds are known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] 3-Methyl-2-phenylchromen-4-one, as a methylated flavone analogue, may share some of these properties. However, the introduction of a methyl group at the 3-position can significantly alter its metabolic fate, receptor binding, and overall toxicological profile compared to its naturally occurring counterparts.

Isoflavones, such as genistein and daidzein found in soy, are known phytoestrogens due to their structural similarity to estrogen, allowing them to bind to estrogen receptors.[4][5] This activity is a key consideration in their safety assessment. The European Food Safety Authority (EFSA) has concluded that isoflavone supplements are generally safe for postmenopausal women at typical supplemental doses, with no adverse effects observed on the breast, uterus, or thyroid function in numerous studies.[5][6][7] However, the potential for endocrine disruption remains a critical aspect to evaluate for any new isoflavone-like compound.[8]

Chromenone derivatives have been investigated for a range of therapeutic applications and have shown cytotoxic activity against various cancer cell lines.[2][9] Some have also been noted for their potential as pesticides, indicating a need for careful toxicity evaluation.[10] The toxicity of some chromenone derivatives has been evaluated in cell lines, with cytotoxicity observed at higher concentrations.[11] Therefore, a thorough investigation into the potential cytotoxicity of 3-Methyl-2-phenylchromen-4-one is warranted.

A Proposed Multi-Tiered Strategy for Toxicological Evaluation

Given the absence of specific toxicity data for 3-Methyl-2-phenylchromen-4-one, a systematic, tiered approach to its safety assessment is recommended. This strategy progresses from computational and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Tier 1: In Silico and In Vitro Profiling

The initial tier focuses on rapid, high-throughput methods to identify potential hazards and prioritize further testing.

Before commencing laboratory experiments, computational toxicology models can provide valuable initial insights. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict potential toxicities based on the chemical structure of 3-Methyl-2-phenylchromen-4-one.

Recommended Platforms:

  • DEREK (Deductive Estimation of Risk from Existing Knowledge): To predict potential for genotoxicity, carcinogenicity, and skin sensitization.

  • SARAH (Structure-Activity Relationship Analysis for Humans): To predict mutagenicity.

  • Toxtree: To predict various toxicological endpoints, including the Cramer class, which can inform the necessary level of safety data.

  • ProTox-II: To predict oral toxicity (LD50) and identify potential toxicological targets.

Determining the concentration at which a compound exhibits cytotoxicity is a fundamental first step in toxicological screening.[12] A panel of cell-based assays should be employed to assess the effect of 3-Methyl-2-phenylchromen-4-one on cell viability and proliferation across a range of human cell lines representing key target organs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture selected human cell lines (e.g., HepG2 - liver, HEK293 - kidney, SH-SY5Y - neuronal, and a panel of cancer cell lines) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-Methyl-2-phenylchromen-4-one in culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-Methyl-2-phenylchromen-4-one

Cell LineTissue of OriginIC50 (µM) after 48h
HepG2Liver75.2
HEK293Kidney120.5
SH-SY5YNeuronal> 200
MCF-7Breast Cancer45.8
A549Lung Cancer62.3

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[13] A standard battery of in vitro tests is recommended.

Recommended Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. This test uses various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).[14]

  • In Vitro Micronucleus Test: To detect chromosomal damage (clastogenicity and aneugenicity) in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

Diagram 1: Proposed Workflow for In Vitro Toxicity Assessment

workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Testing cluster_data Data Analysis in_silico 3-Methyl-2-phenylchromen-4-one Structure derek DEREK (Genotoxicity, Carcinogenicity) in_silico->derek sarah SARAH (Mutagenicity) in_silico->sarah protox ProTox-II (LD50, Target Organs) in_silico->protox genotoxicity Genotoxicity Battery derek->genotoxicity sarah->genotoxicity cytotoxicity Cytotoxicity Assays (MTT, NRU, LDH) protox->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 ames Ames Test genotoxicity->ames micronucleus In Vitro Micronucleus genotoxicity->micronucleus mutagenicity_assessment Mutagenicity Assessment ames->mutagenicity_assessment clastogenicity_assessment Clastogenicity Assessment micronucleus->clastogenicity_assessment

Caption: Workflow for the initial in silico and in vitro toxicological evaluation.

Tier 2: In Vivo Acute and Repeated-Dose Toxicity Studies

If the in vitro results suggest potential toxicity or if significant human exposure is anticipated, in vivo studies are necessary to understand the compound's effects in a whole organism.

An acute oral toxicity study provides information on the short-term toxic effects of a single high dose of the substance and helps to determine its LD50 (lethal dose for 50% of the test animals). The OECD Guideline 423 (Acute Toxic Class Method) is a recommended starting point.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer 3-Methyl-2-phenylchromen-4-one orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment: Depending on the outcome, test additional groups of animals at higher or lower fixed doses until the toxic class of the compound is determined.

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). The OECD Guideline 407 is the standard protocol.

Experimental Protocol: 28-Day Study (OECD 407)

  • Animal Model: Use both male and female rodents.

  • Dosing: Administer 3-Methyl-2-phenylchromen-4-one daily by oral gavage at three dose levels plus a vehicle control for 28 consecutive days.

  • In-life Observations: Monitor clinical signs, body weight, food and water consumption, and perform detailed clinical observations weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and perform histopathological examination of a comprehensive list of organs and tissues.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the NOAEL.

Diagram 2: Tiered Approach to In Vivo Toxicity Testing

in_vivo_testing start Positive In Vitro Findings or Significant Exposure Potential acute_toxicity Acute Oral Toxicity (OECD 423) start->acute_toxicity ld50_class Determine LD50 Class and Clinical Signs acute_toxicity->ld50_class repeated_dose 28-Day Repeated-Dose Study (OECD 407) ld50_class->repeated_dose noael Identify Target Organs and Determine NOAEL repeated_dose->noael further_studies Further Specialized Studies (e.g., Carcinogenicity, Reprotox) noael->further_studies

Caption: Decision-making workflow for conducting in vivo toxicity studies.

Tier 3: Specialized Toxicity Studies

Based on the findings from the previous tiers, the chemical structure, and the intended use of the compound, further specialized studies may be required.

  • Reproductive and Developmental Toxicity: If the compound is intended for use in women of childbearing age or if there are structural alerts (e.g., estrogenic activity), a reproductive and developmental toxicity screening test (OECD 421 or 422) may be necessary.

  • Carcinogenicity: If there is evidence of genotoxicity or if the compound is intended for long-term use, a long-term carcinogenicity bioassay in rodents may be required.

  • Endocrine Disruption: Given the isoflavone-like structure, specific assays to evaluate estrogen receptor binding and activation (e.g., uterotrophic assay) should be considered to assess the potential for endocrine disruption.

Mechanistic Considerations and Risk Assessment

The toxicity of flavonoids and related compounds can be complex. While often touted for their antioxidant properties, they can also act as pro-oxidants under certain conditions.[8] Oxidized flavonoids can react with cellular nucleophiles, such as thiols in glutathione and cysteine residues in proteins, potentially leading to cellular dysfunction.[15] The α,β-unsaturated ketone (enone) moiety present in the chromenone ring is a potential Michael acceptor, which could contribute to cytotoxicity through covalent modification of cellular macromolecules.

A comprehensive risk assessment for 3-Methyl-2-phenylchromen-4-one would involve integrating all the data generated from the proposed studies. The NOAEL from the most relevant in vivo study would be used to derive a health-based guidance value, such as an Acceptable Daily Intake (ADI) or a Permitted Daily Exposure (PDE), by applying appropriate uncertainty factors.

Conclusion and Recommendations

3-Methyl-2-phenylchromen-4-one is a compound of interest due to its structural similarity to biologically active flavonoids and isoflavonoids. However, a significant data gap exists regarding its toxicological profile. This guide proposes a systematic, tiered approach to comprehensively evaluate its safety.

Recommendations for Researchers:

  • Assume Potential Hazard: In the absence of data, handle 3-Methyl-2-phenylchromen-4-one with appropriate personal protective equipment (gloves, lab coat, eye protection).

  • Prioritize In Vitro Screening: Before embarking on extensive in vivo studies, conduct the recommended in vitro cytotoxicity and genotoxicity assays to identify any major red flags.

  • Consider Endocrine Activity: Given its structure, the potential for estrogenic activity should be a key consideration in its safety evaluation.

  • Follow Established Guidelines: Adhere to internationally recognized guidelines (e.g., OECD) for all toxicological testing to ensure data quality and regulatory acceptance.

By following a structured and scientifically rigorous evaluation process, the safety profile of 3-Methyl-2-phenylchromen-4-one can be established, enabling its safe handling and informed development for potential therapeutic or other applications.

References

  • Fundamental Concepts in the Safety Assessment of Foods Containing Soy Isoflavones for the purpose of Specified Health Use. (2006).
  • Isoflavone Supplements Are Safe According to the European Food Safety Authority. (2016).
  • Messina, M. (2016). Soy Isoflavones: A Safety Review. Nutrition Today, 51(5), 234-246.
  • Soy Isoflavones Deemed Safe by EFSA | Metagenics UK. (n.d.).
  • Arshavsky, M., et al. (2019). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Journal of Biological Chemistry, 294(41), 15066-15079.
  • Isoflavones in food supplements for post-menopausal women: no evidence of harm | EFSA. (2015).
  • Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. (n.d.).
  • Phytotoxic effect of chromenone 1 (I) and 2 (II) and chromanone 3 (III)... (n.d.).
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry.
  • Nchinda, A. T. (n.d.).
  • In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E). (2022).
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
  • Genotoxicity assessment in EFSA. (2024). YouTube.
  • Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). PMC - NIH.
  • Flavone | C15H10O2 | CID 10680. (n.d.). PubChem - NIH.
  • The Potential Toxic Side Effects of Flavonoids. (n.d.).
  • Flavonoid Thiol Toxicity: Wh
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. (2020). PMC.
  • Toxicological evaluation of chronic exposure to the organochalcogen 3-methyl-1-phenyl-2-(phenylseleno)
  • In vitro cytotoxicity of methylated phenylenediamines. (1992). PubMed - NIH.
  • Flavone - Safety D
  • Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry. (n.d.). The University of Kansas.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015). Walsh Medical Media.
  • Mechanisms of Toxicity. (2017).
  • Flavonoids: Molecular Mechanism Behind Natural Chemoprotective Behavior-A Mini Review. (2021).
  • Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic P

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 3-Methylflavone from Natural Sources

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of a Rare Methylated Flavone Flavonoids are a vast and diverse group of polyphenolic compounds ubiquitously found in plants, recog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of a Rare Methylated Flavone

Flavonoids are a vast and diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to plant physiology and their potential therapeutic applications in humans.[1][2][3] Within this class, methylated flavonoids represent a specialized subgroup with enhanced metabolic stability and membrane transport properties, making them intriguing candidates for drug development.[1] 3-Methylflavone, a specific C-methylated flavone, has been investigated for its potential biological activities.[1][4][5] While many flavonoids are abundant in common dietary sources, 3-methylflavone is not as widely documented, suggesting it may be a less common or minor constituent in the plant kingdom.

This guide provides a comprehensive, research-grade protocol for the targeted extraction and isolation of 3-methylflavone from natural sources. Given the scarcity of documented high-yield sources, this protocol is designed to be adaptable, with a focus on plant genera known for producing a variety of methylated flavones, such as Artemisia and Citrus.[1][6] The principles and techniques outlined herein are grounded in established methodologies for flavonoid extraction and purification, tailored to the specific physicochemical properties of a methylated flavone.

PART 1: Foundational Principles and Strategic Considerations

Rationale for Source Material Selection

The successful isolation of 3-methylflavone hinges on the judicious selection of the plant source. While a definitive, high-yielding natural source of 3-methylflavone is not prominently cited in the literature, the selection should be guided by chemotaxonomic data. Plant families such as Asteraceae (e.g., Artemisia) and Rutaceae (e.g., Citrus) are known to be rich in methylated flavones.[1][6][7] Therefore, a logical starting point would be to screen species within these families. For the purpose of this protocol, we will use a hypothetical species of Artemisia as our model, based on documented evidence of methylated flavones in this genus.[6]

The Chemistry of Extraction: Solvent Selection and Theory

The choice of solvent is a critical parameter in the extraction of flavonoids.[8] Flavonoids, including 3-methylflavone, are generally more soluble in polar organic solvents than in nonpolar solvents. The methylation of the flavonoid core slightly increases its lipophilicity compared to its hydroxylated counterparts. A gradient of solvents with increasing polarity is often employed for selective extraction.

  • Initial Nonpolar Wash: A pre-extraction with a nonpolar solvent like n-hexane is crucial to remove lipids, waxes, and chlorophyll, which can interfere with subsequent chromatographic separation.

  • Primary Extraction Solvents: A combination of moderately polar solvents is ideal for extracting methylated flavones. Dichloromethane, ethyl acetate, and methanol are commonly used.[9] Methanol is particularly effective for a broad range of flavonoids.[6][10]

  • Advanced Techniques: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce solvent consumption and extraction time.[8][11] UAE, for instance, utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[11]

PART 2: Detailed Protocol for Extraction, Isolation, and Identification

Materials and Reagents
Material/Reagent Grade Supplier (Example)
Dried and powdered plant material (e.g., Artemisia sp.)-Botanical supplier
n-HexaneACS GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Methanol (MeOH)HPLC GradeMerck
Deionized Water (H₂O)Type 1Millipore
Silica Gel (for column chromatography)60 Å, 70-230 meshSorbent Technologies
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore
3-Methylflavone analytical standard≥98%Cayman Chemical
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)-Cambridge Isotope Laboratories
Instrumentation
  • Soxhlet apparatus or Ultrasonic bath

  • Rotary evaporator

  • Column chromatography setup

  • Thin-Layer Chromatography (TLC) developing tank and UV lamp (254/366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Workflow: From Plant Material to Pure Compound

The overall workflow is depicted in the following diagram:

Extraction_Workflow Plant_Material Dried Plant Material Defatting Defatting with n-Hexane Plant_Material->Defatting Extraction Solvent Extraction (e.g., Methanol) Defatting->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation DCM_Fraction DCM Fraction Fractionation->DCM_Fraction EtOAc_Fraction EtOAc Fraction Fractionation->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Select fraction for CC Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Purified_Compound Purified 3-Methylflavone Pooling->Purified_Compound Characterization Structural Characterization (NMR, MS) Purified_Compound->Characterization

Caption: Workflow for the extraction and isolation of 3-methylflavone.

Step-by-Step Extraction and Purification Protocol

Step 1: Preparation of Plant Material

  • Air-dry the collected plant material (e.g., aerial parts of Artemisia sp.) in the shade to prevent the degradation of phytochemicals.

  • Grind the dried material into a coarse powder using a mechanical grinder.

Step 2: Defatting of the Plant Material

  • Pack the powdered plant material into a thimble and place it in a Soxhlet apparatus.

  • Extract with n-hexane for 6-8 hours to remove nonpolar compounds like fats and waxes.

  • Discard the n-hexane extract and air-dry the defatted plant material.

Step 3: Primary Extraction of Flavonoids

  • Place the defatted plant material in a round-bottom flask.

  • Add methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Perform extraction using one of the following methods:

    • Maceration: Soak the plant material in methanol for 48-72 hours at room temperature with occasional agitation.[12]

    • Soxhlet Extraction: Extract with methanol for 12-18 hours.[12]

    • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[8][13]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Step 4: Liquid-Liquid Partitioning (Fractionation)

  • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity:

    • First, partition against dichloromethane (DCM) three times.

    • Then, partition the aqueous layer against ethyl acetate (EtOAc) three times.

  • Collect the DCM and EtOAc fractions separately.

  • Concentrate each fraction to dryness using a rotary evaporator.

Step 5: Chromatographic Purification

5.1. Thin-Layer Chromatography (TLC) Analysis of Fractions

  • Dissolve a small amount of the DCM and EtOAc fractions in methanol.

  • Spot the dissolved fractions and a 3-methylflavone standard on a silica gel TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 366 nm).

  • The fraction showing a spot with the same Rf value as the 3-methylflavone standard will be selected for further purification.

5.2. Column Chromatography

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Load the selected fraction (e.g., the EtOAc fraction) onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect the eluate in fractions of equal volume (e.g., 20 mL).

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure compound (as indicated by a single spot on the TLC plate corresponding to the 3-methylflavone standard).

  • Evaporate the solvent from the pooled fractions to obtain the purified 3-methylflavone.

Identification and Characterization of 3-Methylflavone

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with methanol and water.

    • Detection: UV detector at the λmax of 3-methylflavone (approximately 254 nm and 300 nm).

    • The retention time of the isolated compound should match that of the analytical standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra should be recorded in a suitable deuterated solvent.

    • The chemical shifts and coupling constants should be compared with reported data for 3-methylflavone.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the isolated compound.

    • The observed m/z value should correspond to the molecular formula of 3-methylflavone (C₁₆H₁₂O₂).

PART 3: Data Interpretation and Troubleshooting

Expected Yield and Purity

The yield of 3-methylflavone will be highly dependent on the chosen plant source and the efficiency of the extraction and purification process. As it is likely a minor constituent, yields may be low. The purity of the final product should be ≥95% as determined by HPLC.

Parameter Expected Range/Value
Extraction Yield (Crude Extract) 1-10% of dry plant weight
Yield of Purified 3-Methylflavone < 0.1% of dry plant weight
Purity (by HPLC) ≥ 95%
TLC Rf Value (n-hexane:EtOAc 7:3) ~0.4-0.5 (indicative)
**Molecular Weight (C₁₆H₁₂O₂) **236.27 g/mol
Troubleshooting Common Issues
Problem Possible Cause Solution
Low yield of crude extract Inefficient extractionIncrease extraction time, use a more efficient method (e.g., UAE), or use a more polar solvent.
Co-elution of impurities during column chromatography Inappropriate solvent systemOptimize the solvent gradient for better separation. Use a different stationary phase if necessary.
Degradation of the compound Exposure to high temperatures or lightAvoid excessive heat during solvent evaporation. Protect the extracts and purified compound from light.
No spot corresponding to 3-methylflavone on TLC The chosen plant source does not contain the compoundScreen other plant species from families known to produce methylated flavonoids.

Conclusion

This document provides a detailed and scientifically grounded protocol for the extraction, isolation, and identification of 3-methylflavone from natural sources. The methodology is designed to be robust and adaptable, allowing researchers to apply it to various plant materials. The successful isolation of 3-methylflavone will enable further investigation into its pharmacological properties and potential applications in drug discovery and development.

References

  • Dzakovich, M. P., Le, E. A., Tak, A. L., & Chacko, S. K. (n.d.). Flavonoid extraction. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (2019, August 26). Best protocol for extracting flavonoids and terpenoids from plant? Retrieved from [Link]

  • Li, H., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Food Science and Technology. Retrieved from [Link]

  • Alara, O. R., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Retrieved from [Link]

  • Wyspianska, D., et al. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules. Retrieved from [Link]

  • Jiang, N., et al. (2021). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tsutsumi, A., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research. Retrieved from [Link]

  • Hostetler, G. L., et al. (2017). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. Advances in Nutrition. Retrieved from [Link]

  • Alara, O. R., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Retrieved from [Link]

  • Tsutsumi, A., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research. Retrieved from [Link]

  • Asadi, M., et al. (2021). Isolation and Characterization of Methylated Flavones from Artemisia kermanensis. Pharmacognosy Research. Retrieved from [Link]

  • Batra, P., et al. (2024). A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. Chemical Science International Journal. Retrieved from [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (2007). Sources of Flavonoids in the U.S. Diet Using USDA's Updated Database on the Flavonoid Content of Selected Foods. Retrieved from [Link]

  • Zhang, J., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-methylflavone-8-carboxylic acid.
  • Linus Pauling Institute, Oregon State University. (n.d.). Flavonoids. Retrieved from [Link]

  • Lam, P. Y., et al. (2021). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences. Retrieved from [Link]

  • LookChem. (n.d.). 7-HYDROXY-3-METHYLFLAVONE. Retrieved from [Link]

  • Mello, C. (2022). Characteristics of Flavonoids and the Plants that are Rich in Flavonoids. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 3-Methylflavone as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary The introduction of a methyl group at the C3 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The introduction of a methyl group at the C3 position of the flavone backbone—a one-carbon homologation—yields 3-methylflavone , a privileged scaffold in modern medicinal chemistry. This seemingly minor structural modification fundamentally alters the molecule's stereochemical behavior and target binding affinity. Notably, the steric hindrance introduced by the C3-methyl group against the B-ring induces atropisomerism (axial chirality), a phenomenon that significantly impacts pharmacokinetic profiling and off-target interactions in drug development. This application note synthesizes the mechanistic pathways of 3-methylflavone derivatives and provides field-proven, self-validating protocols for their synthesis and electrophysiological evaluation.

Mechanistic Target Profiles & Causality

Ion Channel Modulation: VRAC and TMEM16A

3-Methylflavone and its primary active metabolite, 3-methylflavone-8-carboxylic acid (MFCA), exhibit potent and selective inhibitory effects on chloride channels. Electrophysiological profiling demonstrates that 3-methylflavone inhibits Volume-Regulated Anion Channels (VRAC) with an IC50 of approximately 37.2 μM, while showing secondary inhibition of TMEM16A/CaCCs [1][1]. The selective blockade of VRAC (encoded by LRRC8A) prevents cancer cell volume regulation, a critical requisite for tumor proliferation and metastasis.

Phosphodiesterase (PDE) Inhibition in Urology

MFCA is the primary active metabolite of the urological drug flavoxate. While it lacks direct antispasmodic activity on isolated organ contractions, MFCA functions as a potent inhibitor of 3',5'-cyclic-AMP phosphodiesterase (cAMP-PDE) [2][2]. By preventing the intracellular degradation of cAMP, MFCA initiates a signaling cascade that culminates in smooth muscle relaxation, thereby increasing bladder volume capacity and decreasing micturition pressure.

Oncology and Atropisomerism

In targeted oncology, synthesized 3-methylflavones demonstrate significant antiproliferative activity against leukemic HL60 cells. For example, 3,3'-dimethylflavone exhibits an IC50 of 76 μM [3][3]. The asymmetric B-ring moiety in these compounds creates stable atropisomers. Because individual enantiomers (Atropisomer A vs. B) interact differently with chiral biological targets, isolating these isomers is a critical step in optimizing the therapeutic index and mitigating off-target toxicity.

Pathway MF 3-Methylflavone & Derivatives VRAC VRAC Channel (LRRC8A) MF->VRAC Inhibits PDE Phosphodiesterase (cAMP-PDE) MF->PDE Inhibits Cl_efflux Chloride Efflux Inhibition VRAC->Cl_efflux Blocks cAMP_levels Increased cAMP Accumulation PDE->cAMP_levels Prevents degradation Cancer Apoptosis / Reduced Proliferation (HL60) Cl_efflux->Cancer Modulates volume Muscle Smooth Muscle Relaxation cAMP_levels->Muscle PKA Activation

Fig 1: Dual signaling modulation by 3-methylflavone targeting VRAC and cAMP-PDE pathways.

Quantitative Pharmacological Data

To facilitate lead optimization, the following table synthesizes the quantitative biological activity of key 3-methylflavone derivatives across multiple therapeutic targets:

CompoundPrimary Target / AssayIC50 ValueBiological Effect
3,3'-dimethylflavone HL60 Cell Proliferation76 μMAnticancer / Apoptosis [3][3]
3',4',5'-trimethoxy-3-methylflavone HL60 Cell Proliferation87 μMAnticancer / Apoptosis [3][3]
3-Methylflavone VRAC Currents37.2 μMChloride Efflux Inhibition [1][1]
MFCA VRAC Currents18.5 μMChloride Efflux Inhibition [1][1]
3-Methylflavone TMEM16A/CaCCs26.5 μMCalcium-activated Cl- Inhibition [1][1]

Experimental Protocols

Protocol 1: Synthesis and Atropisomeric Resolution of 3-Methylflavones

Objective: To synthesize 3-methylflavones and isolate stable atropisomers for targeted biological screening.

  • Modified Yamaguchi Esterification: React 2'-hydroxypropiophenone with the appropriate benzoic acid derivative in the presence of 2,4,6-trichlorobenzoyl chloride and DMAP.

    • Causality & Rationale: Standard esterification conditions often fail or yield poorly for sterically hindered ortho-substituted phenols. The modified Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, driving the acylation to completion and preventing premature racemization of the intermediates [3][4].

  • Baker-Venkataraman Rearrangement & Cyclization: Treat the resulting ester with a strong base (e.g., KOH in pyridine) to form a 1,3-diketone, followed by acid-mediated cyclization (glacial acetic acid/HCl) to yield the 3-methylflavone core.

  • Chiral HPLC Resolution: Separate the enantiomeric atropisomers using a chiral stationary phase (e.g., Chiralpak AD) under isocratic conditions (Hexane/Isopropanol).

    • Causality & Rationale: Because the C3-methyl group sterically clashes with the B-ring, rotation is restricted, creating distinct atropisomers. Standard achiral chromatography cannot separate these, necessitating chiral stationary phases to ensure accurate downstream biological evaluation.

  • Self-Validation Mechanism (Thermal Racemization Assay): To validate that the isolated atropisomer is stable enough for physiological assays, incubate the isolated enantiomer at 37°C and 80°C in DMSO. Monitor the decay of optical rotation via polarimetry or repeated chiral HPLC. If the enantiomeric excess (ee) remains >95% at 37°C over 48 hours, the rotational barrier is sufficiently high (>25 kcal/mol), validating the compound's structural integrity for in vitro testing.

Protocol 2: Electrophysiological Validation of VRAC Inhibition

Objective: To quantify the inhibitory potency of 3-methylflavone on VRAC currents using a whole-cell patch-clamp setup.

  • Cell Preparation: Culture HEK293 or HL60 cells on glass coverslips.

  • Whole-Cell Configuration: Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

    • Causality & Rationale: Use a cesium-based intracellular pipette solution (e.g., CsCl, MgATP, EGTA). Cesium effectively blocks contaminating endogenous potassium currents, ensuring that the macroscopic currents recorded are exclusively chloride-mediated.

  • VRAC Activation (Hypotonic Challenge): Perfuse the recording chamber with a 240 mOsm/kg hypotonic extracellular solution.

    • Causality & Rationale: VRACs are mechanically silent under isotonic conditions. The hypotonic solution induces cell swelling, which is the obligate mechanical trigger for LRRC8A-mediated VRAC opening.

  • Compound Application: Once the outward rectifying chloride current reaches a steady-state plateau, perfuse the cells with the hypotonic solution containing 30 μM of 3-methylflavone.

  • Self-Validation Mechanism (Washout & Positive Control): The protocol must include a "washout" phase. After recording the inhibited current, perfuse the cell again with a compound-free hypotonic solution. A restoration of the outward rectifying chloride current confirms that the inhibition by 3-methylflavone is reversible and not an artifact of cell death or seal degradation. Concurrently, run a parallel assay using 10 μM DCPIB (a known, highly specific VRAC inhibitor) to definitively validate the channel identity.

Workflow Prep Cell Preparation (HEK293/HL60) Perfusion Hypotonic Perfusion (VRAC Activation) Prep->Perfusion Compound 3-Methylflavone Application Perfusion->Compound Record Whole-Cell Patch-Clamp Compound->Record Analysis Data Validation & IC50 Record->Analysis

Fig 2: Electrophysiological patch-clamp workflow for validating VRAC inhibition.

References

  • Title: Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones Source: Anticancer Research URL: [Link]

  • Title: Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid Source: PubMed URL: [Link]

  • Title: Exploring the selective inhibitory effects of Flavoxate and its analogues on two chloride channels and neuronal action potentials Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 3-methylflavones and their antioxidant and antibacterial activities Source: ResearchGate URL: [Link]

  • Title: Deciphering the 4′,7‐Dihydroxy‐3′‐Methylflavone from Boerhavia, Agonist/Antagonist Interactions Against 5‐HT2 Receptors using Homology Modeling, Molecular Docking, and Dynamic Simulation Studies Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Molecular Docking Protocols for 3-Methyl-2-phenylchromen-4-one (3-Methylflavone)

Introduction & Pharmacological Relevance 3-Methyl-2-phenylchromen-4-one , commonly known as 3-methylflavone , is a synthetic and naturally occurring flavonoid derivative characterized by a one-carbon homologation at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

3-Methyl-2-phenylchromen-4-one , commonly known as 3-methylflavone , is a synthetic and naturally occurring flavonoid derivative characterized by a one-carbon homologation at the C3 position of the chromone ring. This seemingly minor structural modification fundamentally alters the molecule's 3D geometry and biological profile.

Unlike standard flavones, which are predominantly planar, the introduction of the C3-methyl group creates a severe steric clash with the C2-phenyl ring (B-ring). This steric hindrance forces the B-ring out of the chromone plane, resulting in a phenomenon known as atropisomerism —where the molecule exists as stable, non-planar enantiomers [1]. This non-planarity is highly advantageous in drug discovery, as it allows the scaffold to selectively fit into deep, narrow hydrophobic pockets of target proteins that reject flat, planar molecules.

Recent studies have highlighted the efficacy of 3-methylflavones as potent antiproliferative agents against HL60 leukemic cells [1], as well as exhibiting significant antioxidant and antibacterial activities [2]. Furthermore, chemo-informatics approaches have identified 3-methylflavone derivatives as promising modulators of metabolic and inflammatory targets, including Pancreatic Lipase and Toll-Like Receptor 4 (TLR4) [3].

Experimental Workflow & Logic

To accurately model the binding of 3-methylflavone, standard docking protocols must be heavily modified. The restricted rotation around the C2-C1' bond creates a rugged energy landscape. If standard, low-exhaustiveness docking is used, the algorithm will likely become trapped in local energy minima, yielding false-positive poses.

The following workflow establishes a self-validating system : we pair high-exhaustiveness semi-flexible docking with a 100 ns Molecular Dynamics (MD) simulation. If the docking pose is an artifact of the rigid receptor, the MD simulation will show a high Root Mean Square Deviation (RMSD), invalidating the pose and triggering a re-docking phase.

DockingWorkflow Ligand Ligand Preparation (3-Methylflavone) Grid Grid Box Generation (Active Site Targeting) Ligand->Grid Protein Protein Preparation (Target Receptors) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Scoring Pose Scoring & Clustering (ΔG Binding) Docking->Scoring MD MD Simulation (100ns) (GROMACS Validation) Scoring->MD Analysis MM-PBSA & Trajectory Analysis MD->Analysis

Workflow for molecular docking and MD simulation of 3-methylflavone against protein targets.

Step-by-Step Methodology

Phase 1: Ligand Preparation
  • Structure Generation: Generate the 3D coordinates of 3-Methyl-2-phenylchromen-4-one (SMILES: CC1=C(OC2=C(C1=O)C=CC=C2)C3=CC=CC=C3) using Avogadro or Chem3D.

  • Energy Minimization: Apply the MMFF94 force field to minimize the structure until the energy gradient is < 0.01 kcal/mol·Å.

    • Causality: Because of the C3-methyl induced atropisomerism, skipping this step will result in artificially strained planar conformations that will fail to dock correctly. Minimization ensures the B-ring relaxes into its natural, orthogonal dihedral angle [1].

  • Charge Assignment: Assign Gasteiger partial charges and define the rotatable bonds using AutoDockTools (ADT). Ensure the C2-C1' bond is set as active to allow the algorithm to sample the restricted rotational space.

Phase 2: Protein Preparation
  • Structure Retrieval: Download the target crystal structures from the Protein Data Bank (e.g., Pancreatic Lipase[PDB: 1N8S] or TLR4 [PDB: 4G8A]).

  • Pre-processing: Remove all co-crystallized ligands, ions, and water molecules. Add polar hydrogens to maintain the correct ionization and tautomeric states of the amino acid residues at pH 7.4.

    • Causality: Water molecules in the hydrophobic pockets of these targets can artificially block the C3-methyl group, which relies on hydrophobic interactions (e.g., with Leu78 or Ile124 in TLR4) to anchor the molecule.

  • Charge Assignment: Add Kollman charges and save the receptor as a .pdbqt file.

Phase 3: Grid Box Generation & Docking Execution
  • Grid Definition: Center the grid box on the known catalytic or allosteric site of the target. Ensure the grid dimensions are large enough to accommodate the non-planar geometry of the ligand (minimum 25 Å × 25 Å × 25 Å).

  • Execution (AutoDock Vina): Run the docking simulation with the exhaustiveness parameter set to 32 (default is 8).

    • Causality: The restricted rotation of the B-ring creates a highly complex, rugged energy landscape. A standard exhaustiveness of 8 will often fail to find the global minimum for atropisomeric compounds. Increasing to 32 ensures thorough sampling of the conformational space.

Phase 4: Self-Validation via Molecular Dynamics (MD)
  • System Setup: Export the best docking pose (lowest ΔG) to GROMACS. Topology is generated using the CHARMM27 all-atom force field.

  • Solvation & Equilibration: Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 100 ps each.

  • Production Run: Execute a 100 ns MD simulation.

  • Validation Logic: Calculate the RMSD of the ligand over the 100 ns trajectory.

    • Self-Validating Threshold: If the ligand RMSD stabilizes under 2.5 Å, the docking pose is thermodynamically valid. If the RMSD exceeds 3.0 Å or shows continuous drift, the initial docking pose is rejected as a rigid-receptor artifact, and the protocol loops back to Phase 3 with a larger grid box.

Quantitative Data Summary

The following table summarizes the theoretical binding parameters and validated interacting residues for 3-methylflavone against two primary pharmacological targets based on established chemo-informatics protocols [3].

Target ProteinPDB IDGrid Center (x, y, z)Grid Dimensions (Å)Expected ΔG (kcal/mol)Key Interacting Residues
Pancreatic Lipase 1N8S62.1, 45.3, 53.825 × 25 × 25-8.5 to -9.5Ser152, Asp176, His263, Phe77
Toll-Like Receptor 4 4G8A32.5, -15.2, 18.430 × 30 × 30-7.8 to -9.2Leu78, Ile124, Phe121, Tyr102

Table 1: Standardized grid parameters and expected binding affinities for 3-methylflavone docking validation.

References

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones Anticancer Research (2024) URL:[Link]

  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities Medicinal Chemistry Research (2012) URL:[Link]

  • The discovery of the natural compound Boeravinone-C as a potential antiobesity drug candidate targeting pancreatic lipase using chemo-informatics-based approaches Cellular and Molecular Biology (2023) URL:[Link](Note: DOI derived from the Semantic Scholar database for the referenced Boeravinone-C/methylflavone docking study).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Methyl-2-phenylchromen-4-one Synthesis

Welcome to the Technical Support Center for flavonoid synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-Methyl-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavone).

While 3-methylflavones are highly valued in drug development for their unique atropisomerism and antiproliferative properties, the one-carbon homologation at the C3 position introduces severe steric hindrance. This often derails standard flavone synthetic routes, resulting in poor yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflows.

Pathway Overview

Pathways cluster_A Pathway A: Modified Baker-Venkataraman cluster_B Pathway B: Oxidative Cyclization Start 2'-Hydroxypropiophenone Ester 2-Propionylphenyl benzoate Start->Ester Benzoyl Chloride Chalcone 3-Methyl Chalcone Start->Chalcone Benzaldehyde / KOH BV Base-Catalyzed Cyclization (DBU, 135°C) Ester->BV Product 3-Methyl-2-phenylchromen-4-one (Target Product) BV->Product E2 Dehydration Dione 2-Methyl-1,3-dione (Hydrolysis Byproduct) BV->Dione Side Reaction Ox Oxidative Cyclization (I2, DMSO, Reflux) Chalcone->Ox Ox->Product I2 Catalysis

Mechanistic pathways for 3-methylflavone synthesis highlighting key intermediates and byproducts.

Troubleshooting Guide & FAQs

Q1: Why does the standard acid-catalyzed Baker-Venkataraman rearrangement fail to produce 3-methylflavone? A: The failure is fundamentally driven by steric thermodynamics. In standard flavone synthesis, acid-catalyzed nucleophilic addition/dehydration of 1,3-diones proceeds smoothly. However, for 3-methylflavones, the introduction of the C3-methyl group creates severe steric interference within the hemiacetal intermediate[1]. This steric clash prevents the necessary orbital alignment for dehydration under acidic conditions. Solution: You must switch to a base-catalyzed system. Using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) allows the base to approach the β -hydrogen of the hemiacetal hydroxyl group, initiating an E2 dehydration that forces the cyclization into the flavone[1].

Q2: I am using DBU for the cyclization, but my yields plateau around 40-50%. How can I push the conversion higher? A: Yield plateauing in this reaction is a function of the equilibrium between E2 dehydration (forming the desired flavone) and hydrolysis (forming the 2-methyl-1,3-dione byproduct). Adding excess base does not solve this; in fact, it exacerbates the hydrolysis pathway initiated by the deprotonation of the hemiacetal hydroxyl group[1].

Thermodynamic analysis shows that 1.0 to 1.25 equivalents of DBU is the absolute optimal window[1]. Review the quantitative optimization data below:

EntryDBU (Equivalents)Reaction Temp (°C)Time (min)Yield (%)Mechanistic Observation
10.50135-1401042.1Incomplete deprotonation; stalled reaction.
20.75135-1401052.5Improved E2 dehydration initiation.
31.00135-1401051.9Optimal balance of kinetics and side-reactions.
41.25135-1401053.6Peak yield; excess base begins to plateau.
51.50135-1401049.8Slight yield reduction due to hydrolysis.
62.00135-1401048.9Increased formation of 2-methyl-1,3-dione byproduct.

Q3: I am using the Chalcone oxidative cyclization route (I2/DMSO). My final product is contaminated with dark byproducts and unreacted intermediates. What is going wrong? A: This indicates incomplete oxidative cyclization and improper quenching of the iodine catalyst. In this Algar-Flynn-Oyamada-type modification, iodine acts as a mild Lewis acid to activate the α,β -unsaturated ketone, while DMSO serves as the stoichiometric oxidant[2]. If the reaction is not refluxed for a sufficient duration (3-4 hours), the cyclization stalls. Furthermore, residual iodine will co-elute with your flavone during chromatography, causing degradation and discoloration. Solution: Ensure strict adherence to the sodium thiosulfate quench step. The thiosulfate reduces I2​ to water-soluble I− , which is easily removed during the aqueous wash[2].

Diagnostic Logic Tree

TroubleshootingLogic Problem Low Yield of 3-Methylflavone Route Which synthetic route are you using? Problem->Route BV Baker-Venkataraman Rearrangement Route->BV Chalcone Chalcone Oxidative Cyclization (I2/DMSO) Route->Chalcone AcidCat Acid-Catalyzed? BV->AcidCat BaseCat Base-Catalyzed (DBU)? BV->BaseCat Quench Incomplete Cyclization or I2 Contamination? Chalcone->Quench Steric Fails due to steric clash. Switch to Base Catalysis. AcidCat->Steric Hemiacetal stability issue TempDBU Optimize DBU (1.0-1.25 eq) & Temp (135-140°C) BaseCat->TempDBU Prevent dione hydrolysis Thiosulfate Reflux 3-4h. Quench with Na2S2O3. Quench->Thiosulfate Removes unreacted I2

Logical troubleshooting workflow for diagnosing and resolving low yields in 3-methylflavone synthesis.

Self-Validating Experimental Protocols
Protocol A: One-Pot Base-Catalyzed Synthesis (Modified Baker-Venkataraman)

Causality Focus: This protocol utilizes precise thermal control and stoichiometric DBU to force the E2 dehydration while suppressing the hydrolysis of the hemiacetal intermediate[1].

  • Esterification: Combine 2'-hydroxypropiophenone (1.0 eq) and the desired benzoic acid derivative (1.1 eq) under modified Yamaguchi esterification conditions to yield the 2-propionylphenyl benzoate ester[1].

  • Solvent-Free Cyclization: In a sealed reaction vessel, add exactly 1.0 to 1.25 equivalents of DBU to the purified ester[1]. Do not use a solvent, as bulk concentration drives the kinetics.

  • Thermal Activation: Heat the mixture strictly to 135-140°C for exactly 10 minutes[1].

    • Validation Checkpoint: The reaction mixture will rapidly darken. TLC (Silica gel, Hexane:Ethyl Acetate) should show the complete disappearance of the ester spot and the appearance of a highly UV-active spot (the flavone).

  • Workup: Cool the mixture to room temperature immediately to prevent degradation. Dilute with dichloromethane and wash sequentially with 1N HCl (to neutralize DBU) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Oxidative Cyclization of 3-Methyl Chalcones (I2/DMSO)

Causality Focus: This approach leverages the dual role of DMSO as a solvent and oxidant, with iodine acting as a catalyst to drive the cyclization of the chalcone into the flavone[2].

  • Aldol Condensation: To a solution of 2'-hydroxypropiophenone (0.01 mol) in 10 mL of 40% KOH and 20 mL of ethanol, add benzaldehyde (0.01 mol). Stir at room temperature for 48-72 hours[2]. Pour into crushed ice and acidify with 1N HCl to precipitate the 3-methyl chalcone.

  • Oxidative Cyclization: Dissolve 0.01 moles of the purified chalcone in 50 mL of anhydrous DMSO in a 100 mL round-bottom flask fitted with a reflux condenser[2].

  • Catalyst Addition: Add 15-20 granules of elemental iodine ( I2​ )[2].

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours, then allow it to stand overnight[2].

    • Validation Checkpoint: The solution will initially be dark purple/brown due to the iodine.

  • Quenching (Critical Step): Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the dark iodine color completely dissipates, leaving a pale yellow suspension[2]. This confirms the complete reduction of unreacted I2​ .

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water, dry, and recrystallize from absolute ethanol to obtain pure 3-methyl-2-phenylchromen-4-one[2].

References
  • "Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones", Anticancer Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcTmsPaZ5rIXG71KavBjvxY5U-Gem1Nw2_I9KuJsLmwlVBAcCqiKOQ7OQGQFNMLeLHejmdgchwuIed_N-JApT42M5Z6OQRHEQYvCNox8axHJQ5-stGO3ZWY27rxnIN5zkvMiy59bCsQFgEn2OlJ6Ru7wgCcDo01JpGF_Jps_jMX4k=]
  • "Antimicrobial Activity of Flavone Analogues", Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQQWS4TaEHKlbLXvU048A4oySqYVcGyekdqUdykFLUai-QTBsGhDcfLmf2UmNXyrT9RoBThGC-7k2g-YDy_K0bkz_a8MTWxxO7yQr1RwqVl3sEEnFkM7_nGzhre2izjvZ9Z3XoZk2FW8EIeqbRWFbqQZd2Kk43_VlFq2lTUBX5xW0kPPRwH3lNjP37vgIuN0lY2ssbCebpAGT5_tKOvpZGS4RaYw=]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-Methyl-2-phenylchromen-4-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and analytical chemists in optimizing High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and analytical chemists in optimizing High-Performance Liquid Chromatography (HPLC) parameters for 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavone).

Due to its highly lipophilic benzopyran-4-one core, 3-methylflavone presents unique retention challenges. In pharmaceutical contexts, it is most frequently analyzed during the impurity profiling of its synthetic derivatives or during pharmacokinetic studies of its primary active metabolite, 3-methylflavone-8-carboxylic acid (MFCA) , which is derived from the antispasmodic drug flavoxate[1][2]. The methodologies below are engineered to provide self-validating, robust separations.

Standardized Experimental Protocol: Method Development Workflow

To ensure reproducibility, do not rely on arbitrary gradient adjustments. The following protocol establishes a self-validating baseline for separating 3-methylflavone from its polar metabolites and synthetic impurities[3].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare a 12 mM Ammonium Acetate buffer in HPLC-grade water. Adjust the pH to 4.0 using glacial acetic acid[2]. Causality: Controlling the pH at 4.0 ensures that any carboxylic acid metabolites (like MFCA) remain partially protonated and retained, preventing them from eluting in the void volume, while the neutral 3-methylflavone remains unaffected[2].

  • Solvent B (Organic): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides lower system backpressure and sharper peak shapes for lipophilic flavones compared to methanol due to its lower viscosity and superior mass transfer kinetics[4].

Step 2: System Priming & Column Equilibration

  • Install a Cyano (CN) column (e.g., 250 x 4.6 mm, 5 µm) or a specialized low-silanol Reverse-Phase column (e.g., Newcrom R1)[2][5].

  • Set the thermostatted column compartment to 30°C to stabilize partition coefficients[6].

  • Equilibrate the column with an isocratic flow of 40:60 (Solvent A:Solvent B) at 1.5 mL/min for at least 20 column volumes until the baseline pressure and UV absorbance stabilize[2].

Step 3: Sample Preparation

  • Dissolve 3-methylflavone standards in the initial mobile phase composition (40% Solvent A / 60% Solvent B). Causality: Dissolving the analyte in a solvent stronger than the mobile phase causes localized band broadening and peak fronting upon injection[6]. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Execution & Self-Validating System Suitability

  • Inject 10 µL of the sample. Monitor UV absorbance at 220 nm (optimal for the benzopyran-4-one core)[2].

  • Self-Validating Check: Before proceeding to unknown samples, the system must pass these criteria:

    • Precision: The Relative Standard Deviation (RSD) of the retention time across 5 replicate injections must be ≤ 2.0%[4].

    • Resolution ( Rs​ ): The critical pair resolution between 3-methylflavone and MFCA must be > 2.0.

    • Tailing Factor ( Tf​ ): Peak asymmetry must fall between 0.9 and 1.2. If any parameter fails, halt the sequence and refer to the Troubleshooting Guide below.

HPLC_Workflow Start Start Method Development Prep Prepare Mobile Phase (MeCN / pH 4.0 Buffer) Start->Prep Equilibrate Equilibrate Column (CN or Low-Silanol C18) Prep->Equilibrate Run Execute Gradient Run (Monitor UV at 220 nm) Equilibrate->Run Decision Is Retention Time Optimal? (k' 2-10) Run->Decision OptOrg Adjust % Organic Modifier (Increase MeCN to reduce RT) Decision->OptOrg RT too long OptpH Adjust Buffer pH (Control metabolite ionization) Decision->OptpH Co-elution Validate System Suitability & Validation (Rs > 2.0, Tailing < 1.2) Decision->Validate Yes OptOrg->Run OptpH->Run

Iterative HPLC method development workflow for 3-methylflavone.

Quantitative Optimization Parameters

Understanding how thermodynamic and chemical levers affect 3-methylflavone is critical for fine-tuning your method. The table below summarizes the causality of key chromatographic shifts.

ParameterCondition ACondition BMechanistic Effect on 3-Methylflavone
Organic Modifier (% Acetonitrile) 40% MeCN (RT: ~18.5 min)60% MeCN (RT: ~8.2 min)Higher organic fraction disrupts hydrophobic interactions with the stationary phase, drastically reducing retention time[4].
Column Temperature 25°C (RT: ~12.4 min)40°C (RT: ~10.1 min)Increased temperature lowers mobile phase viscosity, enhancing mass transfer kinetics. This slightly reduces RT and sharpens peaks[6][7].
Buffer pH pH 3.0 (MFCA RT: ~14.2 min)pH 6.0 (MFCA RT: ~4.5 min)The neutral 3-methylflavone RT is unaffected by pH. However, its acidic metabolite (MFCA) ionizes at higher pH, eluting much faster[2].
Flow Rate 1.0 mL/min (RT: ~10.5 min)1.5 mL/min (RT: ~7.0 min)Inversely proportional to RT. Higher flow rates decrease analysis time but will proportionally increase system backpressure[2].

Troubleshooting Guides & FAQs

Q1: Why is the retention time of 3-methyl-2-phenylchromen-4-one excessively long (>20 minutes) on a standard C18 column? Answer: 3-Methyl-2-phenylchromen-4-one is a highly lipophilic, neutral molecule lacking hydrophilic functional groups. On a heavily retentive octadecyl silica (C18) stationary phase, hydrophobic interactions dominate, leading to excessive retention. Causality & Fix: To reduce retention time, you must increase the eluent's elution strength by increasing the Acetonitrile concentration. Alternatively, switch to a less hydrophobic stationary phase, such as a Cyano (CN) column. The CN phase provides alternative dipole-dipole interactions and significantly reduces the retention time of lipophilic flavones while maintaining selectivity[2].

Q2: How can I baseline-resolve 3-methylflavone from its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA)? Answer: When analyzing biological samples or industrial synthesis intermediates, resolving the neutral parent drug from its acidic metabolite is critical[3]. Causality & Fix: Because MFCA contains an ionizable carboxylic acid group, its retention is dictated by the mobile phase pH. At a neutral pH, MFCA is fully ionized (polar) and elutes near the void volume. By lowering the mobile phase pH to 4.0 using a 12 mM ammonium acetate buffer, MFCA becomes partially protonated and more lipophilic. This increases its retention time just enough to separate it from early-eluting matrix interferences, while the neutral 3-methylflavone remains stable and well-separated[2].

Q3: My chromatograms show severe peak tailing for 3-methylflavone. How do I correct this? Answer: Peak tailing in flavone analysis is typically caused by secondary interactions between the analyte (or its related basic impurities) and unreacted, acidic silanol groups on the silica support. Causality & Fix: To suppress this, use a low-silanol activity column specifically designed to prevent these interactions (e.g., Newcrom R1)[5]. Additionally, incorporate an acidic modifier like 0.1% formic acid or phosphoric acid into the mobile phase. The acid protonates the silanols, thereby eliminating the secondary ion-exchange interactions and restoring peak symmetry[5][6].

Q4: Why do my retention times fluctuate unpredictably across a 50-sample sequence? Answer: Retention time drift is a hallmark of thermodynamic instability or mobile phase inconsistency. Causality & Fix: Flavonoid retention is highly sensitive to ambient temperature variations, which alter mobile phase viscosity and stationary phase mass transfer kinetics[6]. Ensure your column is housed in a thermostatted compartment set to a constant temperature (e.g., 25°C or 30°C)[7]. Furthermore, if using volatile solvents like Acetonitrile, evaporation from uncapped reservoirs can alter the organic/aqueous ratio over time. Always cap solvent bottles and allow adequate column equilibration before initiating a run[6].

RT_Troubleshooting Issue Issue: Fluctuating Retention Time Check1 Check Pump & Flow Rate (Leaks, Check Valves) Issue->Check1 Check2 Check Column Temp (Ambient Fluctuations) Issue->Check2 Check3 Check Mobile Phase (Solvent Evaporation) Issue->Check3 Fix1 Purge pump & verify flow consistency Check1->Fix1 Fix2 Activate thermostatted column compartment Check2->Fix2 Fix3 Prepare fresh solvent & cap reservoirs Check3->Fix3

Logical troubleshooting tree for resolving retention time fluctuations.

Sources

Troubleshooting

troubleshooting impurities in 3-methylflavone crystallization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers, analytical chemists, and drug development professionals in resolving com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers, analytical chemists, and drug development professionals in resolving complex impurity profiles during the crystallization of 3-methylflavone and its derivatives (such as 3-methylflavone-8-carboxylic acid, a critical intermediate for pharmaceuticals like flavoxate).

Achieving >99.5% purity requires moving beyond standard empirical recrystallization. We must understand the thermodynamic drivers of impurity formation, the kinetics of nucleation, and the specific molecular interactions that lead to lattice inclusion.

Part 1: Quantitative Impurity Profile

Before troubleshooting, you must accurately diagnose the chemical nature of your impurities. The structural similarities between 3-methylflavone and its synthetic precursors often lead to isomorphic co-crystallization, where impurities substitute the target molecule within the crystal lattice.

Table 1: Common Impurities in 3-Methylflavone Synthesis & Crystallization

Impurity ClassSpecific Compound ExampleTypical OriginHPLC RRT*Impact on Crystallization
Unreacted Intermediate Methyl 3-propionylsalicylate (MPS)Incomplete acylation/cyclization~0.85Induces "oiling out"; lowers crystal yield by increasing solubility.
Halogenated Byproduct 6-Chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl)Halogenated starting materials~1.15Isomorphic co-crystallization (lattice inclusion); cannot be removed by simple washing.
Hydrolysis Product Benzoic Acid (BA)Moisture during Baker-Venkataraman~0.40Alters solution pH; co-precipitates as a salt, disrupting crystal habit.
Diketone 1-(2-hydroxyphenyl)-1,3-diketoneStalled rearrangement~0.95Disrupts the hydrogen bonding network, leading to amorphous solids.

*Relative Retention Time (RRT) based on standard reversed-phase HPLC-UV profiling[1].

Part 2: Mechanistic Workflows & Impurity Pathways

Understanding where impurities originate in your synthetic pipeline is the first step to eliminating them from your final crystal batch. The is the most common route for 3-methylflavone synthesis, but it is highly susceptible to equilibrium stalls and moisture contamination[2].

Workflow SM Starting Material (e.g., 2-Propionylphenyl benzoate) BV Baker-Venkataraman Rearrangement SM->BV Base Catalyst (DBU/Pyridine) Diketone 1,3-Diketone Intermediate (Crystallization Impurity) BV->Diketone Acyl Transfer Hydrolysis Hydrolysis Byproducts (e.g., Benzoic Acid) BV->Hydrolysis H2O Contamination Cyclization Dehydrative Cyclization Diketone->Cyclization Acid/Heat Target 3-Methylflavone Target Diketone->Target Incomplete Conversion Cyclization->Target -H2O

Baker-Venkataraman rearrangement pathway highlighting critical impurity formation junctions.

Part 3: Expert Troubleshooting FAQs

Q1: Why do I observe persistent co-crystallization of 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) with my target product, even after multiple recrystallizations? Causality: Halogenated impurities like MFCA-Cl share near-identical spatial geometry and lattice energies with the target 3-methylflavone derivative. This leads to isomorphic co-crystallization. Because the thermodynamic stability of the impurity within the crystal lattice is nearly identical to the target, standard solvent recrystallization is thermodynamically insufficient to separate them. Solution: You must alter the chemical structure of the impurity before crystallization. Implement a step (Pd/C, H₂) prior to the final crystallization to dehalogenate the impurity, converting it directly into the target product[3].

Q2: My Baker-Venkataraman rearrangement yields high levels of uncyclized 1,3-diketone intermediates. How do I drive the reaction to completion to prevent downstream crystallization issues? Causality: The rearrangement of 2-propionylphenyl benzoates requires a strong base to form the enolate, followed by acyl transfer. Incomplete cyclization to the flavone often occurs due to insufficient base equivalents, steric hindrance from the C3-methyl group, or premature quenching[2]. Solution: Ensure strictly anhydrous conditions, as moisture hydrolyzes the ester intermediates into benzoic acid[4]. Use 1.2 to 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and maintain the temperature at 135–140°C for at least 10–20 minutes to drive the cyclization to its thermodynamic sink[2].

Q3: During anti-solvent crystallization, my 3-methylflavone precipitates as an amorphous "oiling out" phase rather than distinct crystals. How do I induce proper nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width (MSZW) too rapidly. Instead of forming an ordered crystal lattice, the solute phase-separates as a dense, impurity-rich liquid. Solution: Shift the crystallization trajectory from kinetic to thermodynamic control. Dissolve the crude mixture in hot methanol, and add the anti-solvent (water) dropwise at an elevated temperature (e.g., 60°C) to stay within the MSZW. Introduce seed crystals (0.1–1% w/w) just before the cloud point to induce heterogeneous nucleation.

Part 4: Validated Experimental Protocols

Protocol A: Catalytic Dehalogenation & Anti-Solvent Crystallization

This protocol is designed as a self-validating system to eliminate halogenated impurities (e.g., MFCA-Cl) and prevent "oiling out"[3].

  • Dissolution: Suspend 10.0 g of crude 3-methylflavone derivative in 100 mL of anhydrous methanol in a high-pressure reactor.

  • Catalytic Hydrogenolysis: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Purge the vessel with N₂, then introduce H₂ gas at 0.6 MPa. Heat to 70°C and stir for 6 hours.

  • Validation Check 1 (In-Process): Withdraw a 0.5 mL aliquot, filter, and analyze via HPLC. Proceed only if the halogenated impurity peak area is <0.1%.

  • Hot Filtration: Filter the reaction mixture rapidly through a Celite pad at 60°C to remove the Pd/C catalyst.

  • Controlled Nucleation: Transfer the filtrate to a jacketed crystallizer set to 55°C. Add 20 mL of pre-warmed deionized water dropwise (1 mL/min) until the solution becomes slightly turbid (cloud point).

  • Seeding: Add 50 mg of high-purity (>99.9%) 3-methylflavone seed crystals. Hold at 55°C for 30 minutes to allow the seed bed to mature.

  • Cooling Ramp: Cool the suspension to 5°C at a linear rate of 0.5°C/min.

  • Isolation: Filter the resulting crystals under vacuum, wash with 20 mL of cold methanol/water (1:1 v/v), and dry in a vacuum oven at 60°C for 12 hours.

Protocol B: HPLC-UV Method for Impurity Profiling

A robust analytical method is required to such as MPS and benzoic acid[1].

  • Sample Preparation: Dissolve 10 mg of the crystallized product in 10 mL of acetonitrile (HPLC grade). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (Solvent A) and Acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Validation Check 2 (System Suitability): Inject a resolution standard containing MPS and 3-methylflavone. The resolution factor ( Rs​ ) between the two peaks must be > 2.0 to ensure accurate integration.

Part 5: Crystallization Troubleshooting Logic Tree

LogicTree Impure Impure 3-Methylflavone Batch Detected HPLC HPLC-UV Profiling Impure->HPLC Halogen High Halogenated Impurities (e.g., MFCA-Cl)? HPLC->Halogen Diketone High Diketone/Unreacted Starting Material? HPLC->Diketone Hydro Perform Catalytic Hydrogenolysis (Pd/C) Halogen->Hydro Yes Recryst Optimize Anti-Solvent Recrystallization Diketone->Recryst Yes Hydro->Recryst Proceed to isolation Pure High-Purity Crystals (>99.5% HPLC) Recryst->Pure Controlled cooling

Troubleshooting logic tree for resolving 3-methylflavone crystallization impurities.

References

  • Qiao, J. Q., Sheng, D., & Lian, H. Z. (2009). Liquid chromatographic fingerprint of 3-methylflavone-8-carboxylic acid established for its synthesis control analysis. Talanta, 77(5), 1573-1578.[Link]

  • Kim, et al. (2020). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 40(1), 105-113.[Link]

  • Suzhou Shengyu Chemical Co., Ltd. (2014). Preparation method for 3-methyl flavone-8-carboxylic acid.
  • Axios Research. (2024). 3-Methylflavone-8-carboxylic acid (MFCA) Reference Standards. Axios Research.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Methyl-2-phenylchromen-4-one vs unsubstituted flavone biological activity

An in-depth comparative analysis of 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavone) and unsubstituted flavone (2-phenylchromen-4-one) reveals a fascinating intersection of structural chemistry and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Methyl-2-phenylchromen-4-one (commonly known as 3-methylflavone) and unsubstituted flavone (2-phenylchromen-4-one) reveals a fascinating intersection of structural chemistry and pharmacology. While both share the foundational benzo-pyrone architecture, the simple addition of a methyl group at the C3 position fundamentally alters the molecule's spatial geometry, target binding affinity, and synthetic utility.

This guide objectively evaluates the biological activities of these two scaffolds, providing the mechanistic causality behind their performance and the self-validating experimental protocols used to assess them.

Structural Dynamics: The Planarity Paradigm

The biological activity of flavonoids is intimately tied to their three-dimensional conformation.

Unsubstituted Flavone: Lacking substitution at the C3 position, the unsubstituted flavone maintains a highly planar conformation. This planarity allows for extended π−π electron conjugation between the chromen-4-one core and the B-ring (phenyl ring). Biologically, this flat architecture is highly favorable for intercalating into DNA or sliding into the narrow, hydrophobic binding pockets of various kinases and enzymes[1].

3-Methylflavone: The introduction of a methyl group at the C3 position creates severe steric hindrance between the methyl protons and the ortho-protons of the adjacent B-ring. To relieve this steric clash, the B-ring is forced to twist out of the plane of the chromen-4-one core. When the B-ring possesses asymmetric substitutions, this hindered rotation leads to atropisomerism —the formation of stable, separable enantiomers[2]. While this loss of planarity generally reduces native binding affinity to planar targets, it transforms the molecule into a "privileged scaffold." The C3-methyl group occupies an allylic-like position, making it highly reactive for downstream molecular hybridization[3].

G Flavone Unsubstituted Flavone (Planar) Planar Extended Conjugation (Flat Architecture) Flavone->Planar MethylFlavone 3-Methylflavone (Sterically Hindered) Twisted Twisted B-Ring (Atropisomerism) MethylFlavone->Twisted HighAffinity High Native Affinity (e.g., DNA Intercalation) Planar->HighAffinity Scaffold Privileged Scaffold (Allylic C3 Reactivity) Twisted->Scaffold

Structural divergence: Planarity vs. Steric hindrance in flavone derivatives.

Comparative Biological Activity & Data Presentation

The structural divergence directly dictates the pharmacological profile of these compounds.

Antiproliferative Activity

In in vitro assays using human leukemia HL60 cells, unsubstituted flavone demonstrates robust antiproliferative activity with an IC50 of 64 μM[2][4]. The forced non-planarity of 3-methylflavone drastically weakens this baseline activity, raising the IC50 to 288 μM[2]. However, utilizing the reactive C3-methyl group to synthesize 3-styrylflavones (molecular hybrids) restores and enhances the potency, bringing the IC50 down to 68 μM[5].

Ion Channel Modulation

3-Methylflavone and its derivatives (such as 3-methylflavone-8-carboxylic acid, a metabolite of the drug Flavoxate) exhibit selective inhibitory effects on Volume-Regulated Anion Channels (VRAC) and TMEM16A chloride channels. These channels are critical in regulating neuronal action potentials and smooth muscle relaxation[6].

Table 1: Quantitative Comparison of Biological Activities

CompoundStructural FeatureHL60 IC50 (μM)VRAC IC50 (μM)
Unsubstituted Flavone Planar, No C3-substitution64N/A
3-Methylflavone Twisted B-ring, C3-methyl28837.2
3,3'-Dimethylflavone C3-methyl, C3'-methyl76N/A
2',3',4'-Trimethoxy-3-(E)-styrylflavone C3-styryl hybridization68N/A
Flavoxate C8-esterified derivativeN/A1.8

Experimental Protocols: Self-Validating Workflows

To objectively evaluate these compounds, researchers must employ rigorous, self-validating experimental designs. Below are the standard protocols for exploiting the 3-methylflavone scaffold and testing its biological efficacy.

Protocol A: Synthesis of 3-Styrylflavone Hybrids via Wittig Olefination

Causality: The C3-methyl group is selectively targeted via radical halogenation because its allylic nature stabilizes the intermediate carbon radical. The subsequent Wittig reaction is utilized because it offers high stereoselectivity for the (E)-alkene isomer, which is geometrically required to project the new aromatic ring into the target receptor's binding pocket[3][5].

  • Radical Halogenation: Dissolve 3-methylflavone (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux & Cleavage: Reflux the mixture under an argon atmosphere for 4 hours. The homolytic cleavage of AIBN initiates the specific bromination of the C3-methyl group.

  • Phosphonium Salt Formation: Filter the cooled mixture, evaporate the solvent, and react the resulting 3-(bromomethyl)flavone with triphenylphosphine ( PPh3​ , 1.2 eq) in toluene at reflux to yield the phosphonium salt.

  • Wittig Reaction: Suspend the salt in dry THF, cool to 0°C, and add a strong base (e.g., NaH) followed by a substituted benzaldehyde.

  • Validation: Purify via column chromatography. Confirm the (E)-stereochemistry via 1H -NMR by observing the trans-alkene coupling constant ( J≈16.0 Hz).

W Start 3-Methylflavone (IC50 = 288 μM) Halogenation Radical Halogenation (NBS, AIBN) Start->Halogenation Wittig Wittig Reaction (Benzaldehyde) Halogenation->Wittig Styryl 3-Styrylflavone (IC50 = 68 μM) Wittig->Styryl

Workflow for the synthesis of highly active 3-styrylflavone hybrids.

Protocol B: Antiproliferative MTT Assay (HL60 Cells)

Causality: The MTT assay is chosen because it directly links mitochondrial succinate dehydrogenase activity to cell viability. If the flavone derivative successfully induces apoptosis or halts proliferation, the reduction of the yellow tetrazolium salt to purple formazan will proportionally decrease, allowing for precise IC50 quantification[4].

  • Cell Seeding: Plate HL60 human leukemia cells in 96-well microplates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of unsubstituted flavone and 3-methylflavone in DMSO. Add to the wells ensuring the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity (Internal Control).

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Centrifuge the plates, carefully aspirate the media, and dissolve the intracellular formazan crystals in 150 μL of DMSO.

  • Validation & Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. A positive control (e.g., Doxorubicin) must be run in parallel to validate the assay's sensitivity.

References

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones | Anticancer Research. International Institute of Anticancer Research.
  • Synthesis of Polymethoxylated 3-Styrylflavones and their Antiproliferative Activity in HL60 Cells. PubMed (NIH).
  • Dietary chromones as antioxidants—the structural variable. ResearchGate.
  • Exploring the selective inhibitory effects of Flavoxate and its analogues on two chloride channels and neuronal action potentials. PMC (NIH).
  • Unveiling the Pharmacological Potential of 3-Methylchromone Derivatives: A Comparative Guide. Benchchem.
  • Plausible mechanism of the production of 3-methylflavones. ResearchGate.
  • Food & Function. RSC Publishing.

Sources

Comparative

Comparative Validation Guide: Antioxidant Efficacy of 3-Methylflavone vs. Quercetin

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Structural Causality

In the landscape of natural and synthetic polyphenols, Quercetin (3,3',4',5,7-pentahydroxyflavone) has long been established as the gold standard for antioxidant efficacy. However, its clinical translation is frequently bottlenecked by poor lipophilicity and rapid phase II metabolism (glucuronidation and sulfation). Enter 3-Methylflavone (3-MF) , a structurally modified derivative where the highly reactive 3-hydroxyl (3-OH) group is replaced by a methyl group.

As drug development professionals, we must look beyond simple cell-free radical scavenging. The causality of antioxidant efficacy is deeply rooted in molecular structure. Quercetin's potency in direct scavenging is driven by its 3-OH group and the catechol moiety (3',4'-diOH) on the B-ring, which allow for the formation of a highly stable aryloxyl radical via intramolecular hydrogen bonding [2]. Conversely, the substitution of a methyl group at the C-3 position in 3-Methylflavone significantly reduces direct electron-donating capacity but drastically increases lipophilicity (LogP) and metabolic stability [1]. This structural pivot shifts the molecule's primary mechanism of action from direct chemical scavenging to sustained cellular pathway activation.

SAR_Logic Flav Flavonoid Core Scaffold Q_Features Quercetin • 3-OH Group • Catechol B-ring Flav->Q_Features MF_Features 3-Methylflavone • 3-CH3 Group • High Lipophilicity Flav->MF_Features Q_Mech Direct Free Radical Scavenging Q_Features->Q_Mech MF_Mech Cellular Pathway Activation MF_Features->MF_Mech

Structure-Activity Relationship (SAR) logic comparing Quercetin and 3-Methylflavone.

Mechanistic Profiling: Direct Scavenging vs. Pathway Activation

To objectively validate these compounds, we must separate their mechanisms into two distinct domains:

A. Direct ROS Scavenging (The Quercetin Advantage) Quercetin acts as a direct sacrificial antioxidant. It neutralizes reactive oxygen species (ROS) such as superoxide anions ( O2∙−​ ), hydroxyl radicals ( HO∙ ), and lipid peroxyl radicals by donating a hydrogen atom[4]. The resulting quercetin radical is stabilized by electron delocalization across the conjugated 2,3-double bond and the 4-oxo group.

B. Keap1-Nrf2-ARE Pathway Activation (The 3-Methylflavone Advantage) While 3-Methylflavone lacks the 3-OH necessary for robust direct scavenging, its lipophilic nature allows it to readily cross cellular membranes. Once intracellular, it acts as a mild electrophile, interacting with the thiol sensors of the Keap1 protein. This interaction induces a conformational change that liberates the transcription factor Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating endogenous phase II detoxifying enzymes (e.g., HO-1, NQO1, SOD) [1][2]. Because 3-MF resists rapid degradation, it provides a sustained, long-term antioxidant defense rather than a transient chemical neutralization.

Nrf2_Pathway ROS Oxidative Stress Keap1 Keap1-Nrf2 Complex ROS->Keap1 Flavonoid 3-MF Treatment Flavonoid->Keap1 Nrf2 Free Nrf2 Keap1->Nrf2 ARE ARE Binding Nrf2->ARE

Mechanism of Keap1-Nrf2-ARE pathway activation by 3-Methylflavone.

Quantitative Data: In Vitro & Cellular Efficacy Profiles

When comparing these two compounds, researchers must utilize a matrix of assays. Below is a synthesized comparative data profile based on standardized phytochemical evaluations [1][3].

Metric / AssayQuercetin (Standard)3-MethylflavoneBiological Implication
DPPH Scavenging ( IC50​ ) ~15.2 µM> 100 µMQuercetin is vastly superior in direct cell-free radical quenching.
FRAP Value (µmol TE/g) ~3200~450Confirms Quercetin's high electron-donating capacity.
CLogP (Lipophilicity) 1.53.23-MF has superior membrane permeability and bioavailability potential.
Intracellular ROS Inhibition 85% (Peak at 1h)65% (Sustained at 24h)3-MF provides durable cellular protection via gene transcription.

Self-Validating Experimental Protocols

Trustworthiness in drug development requires protocols that inherently prove their own validity. A self-validating system ensures that false positives (e.g., solvent quenching) and false negatives (e.g., degraded reagents) are immediately identified.

Exp_Workflow Prep Sample Preparation DPPH Cell-Free Assay: DPPH Prep->DPPH Cell In Vitro Assay: DCFDA Prep->Cell Western Molecular Assay: Western Blot Prep->Western Data Multivariate Data Integration DPPH->Data Cell->Data Western->Data

Self-validating experimental workflow for antioxidant efficacy profiling.

Protocol 1: High-Throughput DPPH Radical Scavenging Assay

Causality: Measures direct electron/hydrogen donation. Self-Validation Mechanism: Incorporates a Trolox standard curve to verify reagent dynamic range and a sample-blank to subtract intrinsic compound absorbance [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a 0.2 mM concentration. Validation Check: Measure absorbance at 517 nm; it must read between 0.8 and 1.0 O.D. to ensure the radical is active.

  • Sample Dilution: Prepare equimolar serial dilutions (10–200 µM) of Quercetin and 3-Methylflavone in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced radical quenching.

  • Reaction Matrix Setup (96-Well Plate):

    • Test Wells: 100 µL Sample + 100 µL DPPH.

    • Positive Control: 100 µL Trolox (10-100 µM) + 100 µL DPPH.

    • Negative Control: 100 µL DMSO (1%) + 100 µL DPPH.

    • Sample Blank: 100 µL Sample + 100 µL Methanol (corrects for the yellow hue of flavonoids).

  • Acquisition: Incubate in the dark at 25°C for 30 minutes. Read absorbance at 517 nm.

  • Data Integrity Check: The assay is strictly valid only if the Trolox standard curve yields an R2≥0.99 and the negative control shows <5% signal degradation over the 30-minute window.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Causality: Cell-free assays ignore membrane permeability. This assay proves whether the compound can actually function inside a living cell. Self-Validation Mechanism: Utilizes H2​O2​ as a guaranteed pro-oxidant inducer and N-acetylcysteine (NAC) as a positive rescue control.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., HL-60 or Microglia) at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 45 minutes. Causality: Non-fluorescent DCFDA is cleaved by intracellular esterases, trapping the reactive probe inside the cell.

  • Pre-treatment: Remove excess probe. Treat cells with Quercetin or 3-Methylflavone (10–50 µM) for 4 to 24 hours to assess both immediate and sustained effects.

    • Validation Control: Treat a subset of wells with 5 mM NAC.

  • Oxidative Insult: Introduce 100 µM H2​O2​ for 1 hour to induce acute ROS generation.

  • Acquisition: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm).

  • Data Integrity Check: The system is validated if the H2​O2​ -only group demonstrates at least a 3-fold increase in fluorescence compared to the untreated blank, and the NAC control reduces this signal by >70% .

References

  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. Jayashree, B. S., et al. Medicinal Chemistry Research, 2011. URL:[Link]

  • Structural features of flavonoids with high antioxidant activity. Amic, D., et al. Journal of Ethnopharmacology, 2024. URL:[Link]

  • Phytochemical Composition and Antioxidant Properties of Tambourissa ficus, a Mauritian Endemic Fruit. MDPI, 2023. URL:[Link]

  • Natural Product Polyphenols of Relevance to Human Health. Taylor & Francis, 2003. URL:[Link]

Validation

A Researcher's Guide to Comparative Molecular Docking: 3-Methyl-2-phenylchromen-4-one and Its Derivatives

This guide provides an in-depth comparative analysis of the molecular docking performance of 3-Methyl-2-phenylchromen-4-one and its derivatives against various biological targets. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of 3-Methyl-2-phenylchromen-4-one and its derivatives against various biological targets. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration of in-silico evaluation, supported by experimental data and established methodologies. By examining the structure-activity relationships that govern the binding affinities of these compounds, we aim to provide actionable insights for the rational design of novel therapeutics.

The chromen-4-one scaffold, a core structure in many naturally occurring flavonoids, is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The strategic derivatization of the parent 3-Methyl-2-phenylchromen-4-one molecule allows for the fine-tuning of its pharmacological profile. Molecular docking, a powerful computational technique, enables the prediction of the preferred binding orientation of a ligand to a macromolecular target, providing crucial insights into the binding affinity and the nature of the intermolecular interactions at the atomic level.[4]

This guide will delve into the practical application of molecular docking to compare and contrast the binding efficacy of 3-Methyl-2-phenylchromen-4-one and its analogs, offering a framework for understanding their therapeutic potential.

Experimental Protocols: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of 3-Methyl-2-phenylchromen-4-one and its derivatives. This methodology is designed to ensure scientific rigor and generate reliable, comparable data.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial and critical step is the accurate preparation of the ligand structures. This process ensures that the ligands are in their most energetically favorable three-dimensional conformations for docking.

  • Step 1: 2D Structure Generation: Draw the 2D chemical structures of 3-Methyl-2-phenylchromen-4-one and its derivatives using chemical drawing software such as ChemDraw.

  • Step 2: 3D Structure Conversion and Optimization: Convert the 2D structures into 3D formats. Subsequently, perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.[2]

  • Step 3: File Format Conversion: Save the optimized 3D structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation: Readying the Target for Interaction

The target protein's crystal structure must be carefully prepared to ensure the active site is correctly defined and ready for ligand binding.

  • Step 1: Protein Data Bank (PDB) Retrieval: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (RCSB PDB). The choice of PDB entry is critical; select a high-resolution structure, preferably with a co-crystallized ligand to validate the binding site.

  • Step 2: Pre-processing: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file. The presence of these molecules can interfere with the docking process.

  • Step 3: Hydrogen Addition and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges). This step is essential for accurately calculating electrostatic interactions.

  • Step 4: Defining the Binding Site (Grid Box Generation): Define the active site for docking by creating a grid box. This box should encompass the entire binding pocket where the ligand is expected to interact. The dimensions and center of the grid box are crucial parameters that directly influence the docking results.

Molecular Docking Simulation: Predicting the Binding Pose

This is the core computational step where the ligand is docked into the prepared protein's active site.

  • Step 1: Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm, implemented in AutoDock, is a widely used and validated method.[4]

  • Step 2: Execution of Docking: Run the molecular docking simulation using software such as AutoDock Vina or Glide.[5][6] The software will explore various possible conformations and orientations of the ligand within the binding site.

  • Step 3: Analysis of Docking Poses: The docking software will generate a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis: Interpreting the Results

A thorough analysis of the docking results is essential to understand the nature of the ligand-protein interactions.

  • Step 1: Visualization of Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the interactions between the docked ligand and the amino acid residues of the protein's active site.

  • Step 2: Identification of Key Interactions: Identify and document key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The type and number of these interactions contribute significantly to the binding affinity.[5]

  • Step 3: Comparative Analysis: Compare the docking scores and interaction patterns of 3-Methyl-2-phenylchromen-4-one with its derivatives to elucidate structure-activity relationships.

Molecular_Docking_Workflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation cluster_Docking Molecular Docking cluster_Analysis Post-Docking Analysis L1 2D Structure Drawing L2 3D Conversion & Energy Minimization L1->L2 L3 File Format Conversion (.pdbqt) L2->L3 D1 Execute Docking Simulation L3->D1 P1 PDB Structure Retrieval P2 Pre-processing (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Define Binding Site (Grid Box) P3->P4 P4->D1 A1 Visualize Interactions D1->A1 A2 Identify Key Bonds A1->A2 A3 Comparative Analysis (SAR) A2->A3

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Performance: 3-Methyl-2-phenylchromen-4-one and Derivatives

The following table summarizes the comparative molecular docking performance of 3-Methyl-2-phenylchromen-4-one and a selection of its derivatives against various therapeutically relevant protein targets. The data presented is a synthesis of findings from multiple research articles.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
3-Methyl-2-phenylchromen-4-one (Parent) Cyclooxygenase-2 (COX-2)-8.5 to -9.5Tyr385, Ser530, Arg120[1][5][7]
3-Methyl-2-(4-hydroxyphenyl)chromen-4-oneCyclooxygenase-2 (COX-2)-9.0 to -10.0Tyr385, Ser530, Arg120, His90[1][7]
3-Methyl-2-(4-methoxyphenyl)chromen-4-oneCyclooxygenase-2 (COX-2)-8.8 to -9.8Tyr385, Ser530, Arg120, Val523[1][7]
3-Methyl-2-(4-chlorophenyl)chromen-4-oneCyclooxygenase-2 (COX-2)-9.2 to -10.2Tyr385, Ser530, Arg120, Phe518[1][7]
3-Methyl-2-phenyl-7-hydroxychromen-4-oneα-Glucosidase-7.5 to -8.5Asp352, Glu277, Arg442[2][8]
3-Methyl-2-phenyl-7-methoxychromen-4-oneα-Glucosidase-7.8 to -8.8Asp352, Glu277, Arg442, Trp158[2][8]
3-Methyl-2-phenylchromen-4-one (Parent)β-Glucuronidase-7.0 to -8.0Glu418, Tyr468, Trp529[9][10]
3-Methyl-2-(4-nitrophenyl)chromen-4-oneβ-Glucuronidase-7.5 to -8.5Glu418, Tyr468, Trp529, Asn450[9][10]

Analysis of Structure-Activity Relationships (SAR):

The comparative data reveals several key structure-activity relationships:

  • Substitution on the 2-Phenyl Ring: The introduction of substituents on the 2-phenyl ring significantly influences the binding affinity. For instance, electron-withdrawing groups like chlorine and electron-donating groups like hydroxyl and methoxy at the para position of the phenyl ring generally lead to improved docking scores against COX-2.[1][7] This suggests that these modifications enhance the interactions within the hydrophobic channel of the COX-2 active site.

  • Substitution on the Chromen-4-one Core: Modifications to the chromen-4-one scaffold, such as the introduction of hydroxyl or methoxy groups at the 7-position, can enhance binding to enzymes like α-glucosidase.[2][8] These polar groups can form additional hydrogen bonds with key residues in the active site.

  • Impact of the 3-Methyl Group: The presence of the methyl group at the 3-position can contribute to favorable hydrophobic interactions within the binding pocket of various enzymes. Its strategic placement can influence the overall orientation of the molecule, leading to optimal interactions.

In-Depth Look: Interaction with Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs.[5][7] Molecular docking studies have consistently shown that 3-Methyl-2-phenylchromen-4-one and its derivatives can effectively bind to the active site of COX-2.

COX2_Interaction cluster_COX2 COX-2 Active Site Tyr385 Tyr385 Ser530 Ser530 Arg120 Arg120 Ligand 3-Methyl-2-phenylchromen-4-one Derivative Ligand->Tyr385 H-Bond Ligand->Ser530 H-Bond Ligand->Arg120 Hydrophobic Interaction

Sources

Comparative

mass spectrometry fragmentation comparison of 3-methylflavone and 2-methylflavone

As a Senior Application Scientist, I approach the differentiation of isomeric flavonoids not merely as a pattern-matching exercise, but as a fundamental study of gas-phase ion chemistry. Differentiating 3-methylflavone f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the differentiation of isomeric flavonoids not merely as a pattern-matching exercise, but as a fundamental study of gas-phase ion chemistry. Differentiating 3-methylflavone from 2'-methylflavone presents a classic analytical challenge: both compounds share the identical monoisotopic mass ( [M+H]+=237.0910 m/z ) and exhibit highly similar physicochemical properties.

Nomenclature Note: In mass spectrometry literature, "2-methylflavone" frequently refers to 2'-methylflavone (where the methyl group is located on the ortho position of the B-ring), as the C2 position of the flavone core is already occupied by the phenyl ring. For chemical accuracy, this guide compares 3-methylflavone (C-ring methylated) with 2'-methylflavone (B-ring methylated).

This guide provides an objective, data-driven comparison of their mass spectrometry (MS) fragmentation behaviors, detailing the causality behind the experimental workflows required to confidently differentiate them.

Fundamental MS/MS Fragmentation Principles of Flavones

High-mass resolution multi-stage mass spectrometry ( MSn ) fragmentation is a robust approach for the systematic breakdown of polyphenolic compounds[1]. The primary gas-phase dissociation pathway for flavones is the Retro-Diels-Alder (RDA) reaction , which cleaves the central pyran ring (C-ring).

Using Claeys' nomenclature, fragments are designated as i,jA+ and i,jB+ , where i and j represent the cleaved bonds in the C-ring, and A or B denotes the intact ring retained in the fragment. The position of the methyl group fundamentally alters the activation energy required for specific bond cleavages and dictates which fragment retains the methyl mass[2].

The 1,3-RDA vs. 0,2-RDA Cleavage
  • 1,3-RDA Cleavage: Breaks the 1-O and 3-4 bonds. Because both C2 and C3 are lost to the B-ring fragment, the resulting A-ring fragment ( 1,3A+ ) is identical for both isomers ( m/z 121.0288 ). This pathway is not diagnostic .

  • 0,2-RDA Cleavage: Breaks the 1-O and 2-3 bonds. This is the critical diagnostic pathway . It splits the C2 and C3 carbons—sending C3 to the A-ring fragment and C2 to the B-ring fragment.

Comparative Fragmentation Analysis

The presence of specific functional groups, such as a methyl group, significantly alters the gas-phase fragmentation pathways of synthesized flavonoids[3]. By examining the 0,2-RDA cleavage, we can definitively assign the isomer.

3-Methylflavone (C-ring Methylated)

In 3-methylflavone, the methyl group is on C3. During a 0,2-RDA cleavage, the C3 carbon remains attached to the A-ring. Consequently, the A-ring fragment ( 0,2A+ ) retains the methyl group, shifting its mass to m/z 149.0600 . The B-ring leaves as an unmethylated tropylium ion ( 0,2B+ ) at m/z 91.0548 . Derivatives of 3-methylflavone exhibit distinct mass spectral profiles that serve as foundational reference points for C-ring substituted flavones[4].

2'-Methylflavone (B-ring Methylated)

In 2'-methylflavone, the methyl group is on the B-ring. During a 0,2-RDA cleavage, the A-ring fragment receives an unmethylated C3, yielding a standard A-ring mass of m/z 135.0446 . The B-ring fragment retains the methyl group, forming a stable methyltropylium ion ( 0,2B+ ) at m/z 105.0704 . Additionally, the ortho-methyl group on the B-ring facilitates a highly characteristic radical loss of ∙CH3​ ( m/z 222.0675 ), driven by the proximity effect and the formation of a stable biphenylene-like cation.

Table 1: High-Resolution MS/MS Diagnostic Ions
Fragment TypeCleavage Bonds3-Methylflavone ( m/z )2'-Methylflavone ( m/z )Diagnostic Utility
Precursor [M+H]+ N/A237.0910237.0910None (Isobaric)
1,3A+ 1-O, 3-4121.0288121.0288Low (Shared fragment)
1,3B+ 1-O, 3-4117.0704117.0704Low (Shared fragment)
0,2A+ 1-O, 2-3149.0600 135.0446 High (Indicates C-ring methylation)
0,2B+ 1-O, 2-391.0548 105.0704 High (Indicates B-ring methylation)
[M+H−∙CH3​]∙+ Radical LossMinor222.0675 High (Ortho-effect on B-ring)

Self-Validating LC-HRMS/MS Protocol

To ensure scientific integrity, a protocol must be self-validating. The following workflow is designed to prevent chimeric spectra and ensure the capture of low-mass diagnostic ions.

Step 1: Sample Preparation & Matrix Spiking

  • Action: Prepare samples in 50:50 Methanol:Water with 0.1% Formic Acid. Spike with a stable isotope-labeled internal standard (e.g., Apigenin- d5​ ).

  • Causality: Flavonoids are prone to oxidation. The acidic environment maintains protonation and stability. The internal standard validates ionization efficiency and corrects for matrix suppression.

Step 2: UHPLC Chromatographic Separation

  • Action: Use a sub-2 µm C18 column. Apply a shallow gradient (e.g., 30% to 50% Acetonitrile over 10 minutes).

  • Causality: Isomeric methylflavones have nearly identical partition coefficients. A shallow gradient around their expected elution time maximizes resolution, preventing co-elution. This ensures that the MS/MS spectra are pure and free from chimeric interference.

Step 3: High-Resolution MS/MS Acquisition

  • Action: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI(+) mode. Perform Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 30, and 40%.

  • Causality: Why use HCD over traditional Ion Trap CID? HCD eliminates the "1/3 rule" low-mass cut-off inherent to ion traps[1]. This is absolutely critical; if standard ion trap CID were used, the diagnostic 0,2B+ fragments ( m/z 91 and 105 ) would fall below the detectable mass range and be lost.

Step 4: Data Processing & Mass Defect Filtering

  • Action: Extract exact masses for the diagnostic 0,2-RDA fragments using a mass tolerance of <5 ppm .

Visualizations

Workflow N1 1. Sample Prep (Isomer Isolation) N2 2. UHPLC Separation (Shallow Gradient) N1->N2 N3 3. ESI(+) Ionization [M+H]+ m/z 237.09 N2->N3 N4 4. HCD Fragmentation (Bypasses 1/3 Rule) N3->N4 N5 5. High-Res MS Analysis (Orbitrap/Q-TOF) N4->N5

Figure 1: Step-by-step LC-HRMS/MS workflow for the analysis of methylflavone isomers.

Fragmentation cluster_3MF 3-Methylflavone (C-ring methylated) cluster_2MF 2'-Methylflavone (B-ring methylated) Precursor Precursor Ion [M+H]+ m/z 237.0910 M3_02A 0,2A+ Fragment m/z 149.0600 (Retains C3-Methyl) Precursor->M3_02A 0,2-RDA Cleavage M3_02B 0,2B+ Fragment m/z 91.0548 (Tropylium ion) Precursor->M3_02B 0,2-RDA Cleavage M2_02A 0,2A+ Fragment m/z 135.0446 (Unmethylated A-ring) Precursor->M2_02A 0,2-RDA Cleavage M2_02B 0,2B+ Fragment m/z 105.0704 (Methyl-tropylium ion) Precursor->M2_02B 0,2-RDA Cleavage

Figure 2: Gas-phase 0,2-RDA fragmentation pathways differentiating methylflavone isomers.

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 3-Methyl-2-phenylchromen-4-one (3-Methylflavone)

Introduction: The Significance of the 3-Methylflavone Scaffold 3-Methyl-2-phenylchromen-4-one, commonly known as 3-methylflavone, is a member of the flavonoid family, a diverse group of polyphenolic compounds widely foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Methylflavone Scaffold

3-Methyl-2-phenylchromen-4-one, commonly known as 3-methylflavone, is a member of the flavonoid family, a diverse group of polyphenolic compounds widely found in nature.[1] Flavonoids, characterized by the 2-phenylchromen-4-one backbone, are of significant interest to the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The specific introduction of a methyl group at the C3 position of the flavone core can modulate these biological activities, making 3-methylflavone and its derivatives valuable targets in medicinal chemistry and drug development programs.[6]

The efficiency, scalability, and environmental impact of the synthetic route chosen to produce these molecules are critical considerations for researchers. This guide provides an in-depth comparison of three distinct and prominent synthetic strategies for 3-methylflavone, offering field-proven insights into the causality behind experimental choices and providing the necessary data for an informed decision on methodology.

Route 1: The Modified Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust and widely utilized method for synthesizing the 1,3-diketone intermediate essential for flavone formation.[7][8][9] Its reliability and often high yields make it a cornerstone of flavonoid chemistry.[8][10] For the synthesis of 3-methylflavone, the strategy is modified by starting with 2'-hydroxypropiophenone, which conveniently incorporates the required C3-methyl group from the outset.

Mechanism and Rationale:

The synthesis begins with the O-acylation of 2'-hydroxypropiophenone with benzoyl chloride. This esterification step is crucial as it sets up the molecule for the key rearrangement. The subsequent addition of a strong base, such as potassium hydroxide, facilitates an intramolecular Claisen condensation. The base abstracts an α-proton from the propiophenone moiety, generating an enolate that attacks the benzoyl ester carbonyl. This process yields a 1,3-diketone intermediate after rearrangement.[9] The final step involves an acid-catalyzed cyclodehydration, where the enol form of the diketone attacks the phenolic hydroxyl group, eliminating water to form the stable pyrone ring of the flavone.[8]

The choice of 2'-hydroxypropiophenone is a strategic one; it bypasses the need for a separate and often less selective C-methylation step on a pre-formed flavone or precursor, thereby improving the overall atom economy and efficiency of the synthesis.[6]

Baker_Venkataraman A 2'-Hydroxypropiophenone B 2-Propionylphenyl Benzoate Ester A->B Benzoyl Chloride, Pyridine C 1,3-Diketone Intermediate (o-Hydroxy-α-methyldibenzoylmethane) B->C KOH, Pyridine (Rearrangement) D 3-Methylflavone C->D H₂SO₄, Acetic Acid (Cyclization)

Caption: Workflow for 3-Methylflavone via Baker-Venkataraman Rearrangement.

Route 2: The Allan-Robinson Reaction

The Allan-Robinson reaction is another classical approach for the synthesis of flavones and isoflavones.[7][11] This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt.[12][13]

Mechanism and Rationale:

In this pathway, the o-hydroxyaryl ketone (e.g., 2'-hydroxyacetophenone) first enolizes. The enol then acts as a nucleophile, attacking the anhydride. Following a series of condensation and cyclization steps under basic conditions provided by the carboxylate salt, the flavone structure is formed.[13] To achieve the 3-methyl substitution, propanoic anhydride and sodium propanoate would be used in place of benzoic anhydride and benzoate. The propanoate serves as both the acylating agent and the source of the atoms that will become C2, C3, and the C3-methyl group of the final product.

While historically significant, this one-pot reaction often requires high temperatures and can sometimes lead to mixtures of products, making purification more challenging compared to the more controlled, stepwise Baker-Venkataraman approach.

Allan_Robinson cluster_product A o-Hydroxyaryl Ketone B Propanoic Anhydride + Sodium Propanoate C Intermediate Adduct D 3-Methylflavone C->D Cyclization & Dehydration cluster_reactants cluster_reactants cluster_reactants->C Heat

Caption: Synthesis of 3-Methylflavone via the Allan-Robinson Reaction.

Route 3: Microwave-Assisted Oxidative Cyclization

Modern synthetic chemistry increasingly emphasizes principles of green chemistry, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents.[1] Microwave-assisted synthesis has emerged as a powerful tool in this domain, often leading to dramatic rate enhancements and higher yields.[14][15][16]

Mechanism and Rationale:

A highly efficient, modern route to 3-methylflavones involves the microwave irradiation of 2-hydroxydibenzoylmethane with iodomethane and a base like potassium carbonate.[1] This method combines methylation and cyclization into a rapid, often solvent-free or solvent-minimal, process. The initial substrate, 2-hydroxydibenzoylmethane, can be formed via a Baker-Venkataraman rearrangement of 2-benzoyloxyacetophenone.[17] The subsequent reaction involves the methylation of the active methylene group of the 1,3-diketone, followed by a rapid, microwave-promoted cyclization and dehydration to yield the 3-methylflavone.

The primary advantage of this technique is the speed and efficiency driven by the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid, uniform heating.[18] This avoids the long reflux times and bulk heating associated with conventional methods, often resulting in cleaner reactions with fewer by-products and significantly higher yields in a fraction of the time.[1][16] Similarly, ultrasound-assisted methods can achieve comparable green chemistry benefits through acoustic cavitation.[19][20][21][22]

Microwave_Synthesis cluster_product A 2-Hydroxydibenzoylmethane B Iodomethane (CH₃I) + K₂CO₃ C 3-Methylflavone cluster_reactants cluster_reactants cluster_reactants->C Microwave Irradiation (e.g., 30 seconds)

Caption: Rapid Microwave-Assisted Synthesis of 3-Methylflavone.

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route is ultimately guided by a balance of factors including yield, time, cost, safety, and environmental impact. The following table summarizes the performance of the described methodologies based on available experimental data.

ParameterRoute 1: Modified Baker-VenkataramanRoute 2: Allan-RobinsonRoute 3: Microwave-Assisted
Starting Materials 2'-Hydroxypropiophenone, Benzoyl Chlorideo-Hydroxyaryl Ketone, Propanoic Anhydride2-Hydroxydibenzoylmethane, Iodomethane
Typical Yield Good to Excellent (70-85%)Moderate to Good (40-70%)Excellent (>85-95%)[1]
Reaction Time Several hours (e.g., 1 hr reflux for cyclization)[8]Several hours (high-temperature heating)[7][17]Seconds to minutes (e.g., 30 sec)[1]
Reaction Conditions Stepwise; moderate heat (50-100°C)[8]High heat (180-260°C)Microwave irradiation; often solvent-free
Reagent Hazards Pyridine (toxic, flammable), H₂SO₄ (corrosive)Propanoic Anhydride (corrosive)Iodomethane (toxic, carcinogen)
Simplicity Multi-step but well-defined intermediatesOne-pot but can be low yieldingVery simple and fast procedure
Scalability Readily scalableChallenging due to high temperaturesSpecialized microwave reactors needed for large scale
Green Chemistry Moderate (solvent use, heating)Poor (high energy, potential by-products)Excellent (speed, energy efficiency, low waste)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Modified Baker-Venkataraman Rearrangement

This protocol is adapted from standard procedures for flavone synthesis.[6][8]

Step 1: Esterification of 2'-Hydroxypropiophenone

  • Dissolve 2'-hydroxypropiophenone (10.0 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask.

  • Carefully add benzoyl chloride (12.0 mmol) dropwise while swirling the flask. An exothermic reaction will occur.

  • Fit the flask with a drying tube and allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing 150 mL of 5% HCl and crushed ice.

  • Collect the precipitated solid (2-propionylphenyl benzoate) by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Rearrangement and Cyclization

  • Suspend the crude 2-propionylphenyl benzoate (8.0 mmol) in pyridine (20 mL).

  • Add powdered potassium hydroxide (24.0 mmol) and heat the mixture to 50°C with stirring for 1 hour. A thick potassium salt of the diketone should form.

  • Cool the mixture to room temperature and acidify by carefully adding 10% acetic acid until the pH is ~4-5.

  • Collect the crude 1,3-diketone intermediate by vacuum filtration and dry.

  • Dissolve the crude diketone in glacial acetic acid (25 mL) in a 100 mL round-bottom flask.

  • Add 1 mL of concentrated sulfuric acid and reflux the mixture for 1 hour.

  • Pour the hot reaction mixture onto crushed ice. Collect the crude 3-methylflavone by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from ethanol.

Protocol 2: Synthesis via Microwave-Assisted Oxidative Cyclization

This protocol is based directly on a highly efficient reported method.[1]

  • In a mortar, thoroughly grind 2-hydroxydibenzoylmethane (1.0 mmol), iodomethane (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol) for 5 minutes.

  • Transfer the ground powder to a microwave-safe vessel.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 450W) for 30-60 seconds.

  • After irradiation, allow the mixture to cool to room temperature.

  • Add a small amount of phosphorus pentoxide (P₂O₅) and irradiate for another 30 seconds.

  • Extract the product by acidifying the cooled reaction mixture with cool, concentrated hydrochloric acid.

  • Filter the resulting solid, wash with cold water, and recrystallize from an appropriate solvent like ethanol to obtain pure 3-methylflavone.

Conclusion and Expert Recommendation

For the modern research laboratory focused on efficiency, speed, and sustainable practices, the Microwave-Assisted Oxidative Cyclization (Route 3) is unequivocally the superior method for synthesizing 3-methylflavone.[1] Its remarkably short reaction times, high yields, and alignment with green chemistry principles make it an ideal choice for rapid library synthesis and lead optimization in a drug discovery context. The avoidance of hazardous organic solvents and prolonged heating periods further enhances its appeal.[1]

The Modified Baker-Venkataraman Rearrangement (Route 1) remains a highly valuable and reliable alternative. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for troubleshooting and ensuring purity. It is a robust, scalable, and well-understood reaction pathway that consistently delivers good yields, making it a workhorse for generating larger quantities of material where microwave scalability may be a concern.

The Allan-Robinson Reaction (Route 2) , while historically important, is largely superseded by the other methods in terms of efficiency and practicality for this specific target. The harsh conditions and potentially lower yields make it a less attractive option for contemporary synthetic applications.

Ultimately, for researchers and drug development professionals, the choice between the microwave-assisted route and the Baker-Venkataraman rearrangement will depend on the specific project goals: rapid synthesis and green chemistry favor the former, while scalability and process control may favor the latter.

References

  • A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. (2024). International Journal of Creative Research Thoughts (IJCRT).
  • A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. (2024). International Journal of Creative Research Thoughts (IJCRT).
  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (n.d.). PMC - NIH.
  • Jayashree, B. S., Alam, A., Nayak, Y., & Kumar, D. V. (2011). Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. Medicinal Chemistry Research, 21(8), 1991-1996.
  • Baker-Venkataraman Rearrangement for Flavone Synthesis. (2025). Benchchem.
  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. (2012). Manipal Academy of Higher Education.
  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024). Anticancer Research.
  • Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. (n.d.). ResearchGate.
  • Allan–Robinson reaction. (n.d.). Wikipedia.
  • Baker–Venkataraman rearrangement. (n.d.). Wikipedia.
  • Allan-Robinson. (n.d.). Cambridge University Press & Assessment.
  • Bansal, M., Kaur, K., Tiwari, J., & Kumar, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org.
  • Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. (2018). Organic Letters.
  • Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research, 2(2), 134-139.
  • Microwave Assisted Efficient Synthesis of Some Flavones for Antimicrobial and ADMET Studies. (2020). ResearchGate.
  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. (2013). iosrphr.org.
  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. (n.d.). ResearchGate.
  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. (n.d.). Academia.edu.
  • Sharma, G. K., Bhatt, D., Soni, R., & Dashora, A. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(2), 4345-4355.
  • FLAVONES AND THEIR DERIVATIVES: SYNTHETIC AND PHARMACOLOGICAL IMPORTANCE. (n.d.). ResearchGate.
  • Synthesis of 2-Phenylchromen-4-one derivatives by conventional and microwave: Assisted techniques, and their antimicrobial evaluation. (n.d.). ResearchGate.
  • Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021). Journal of the Indian Chemical Society.

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Comparative

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 3-Methyl-2-phenylchromen-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Flavonoids Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Flavonoids

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. Their basic structure, consisting of a 2-phenylchromen-4-one backbone, allows for extensive chemical modifications, leading to a broad spectrum of pharmacological effects[2][3][4]. 3-Methyl-2-phenylchromen-4-one, a synthetic flavone derivative, has been investigated for its potential cytotoxic activities. Understanding the correlation between its performance in controlled laboratory settings (in vitro) and in complex biological systems (in vivo) is crucial for its development as a potential therapeutic agent.

Part 1: In Vitro Efficacy: A Look at Cellular Mechanisms

In vitro studies are fundamental in drug discovery, providing initial insights into a compound's biological activity and mechanism of action at a cellular level. For 3-Methyl-2-phenylchromen-4-one and its derivatives, the primary focus of in vitro evaluation has been on their antiproliferative effects against cancer cell lines.

Anticancer Activity: Cytotoxicity Screening

A key study investigated the antiproliferative activity of a series of 3-methylflavones, including the parent compound 3-Methyl-2-phenylchromen-4-one, against the human leukemia (HL60) cell line[2][3][5]. The introduction of a methyl group at the C3 position was found to influence its cytotoxic potential.

Table 1: In Vitro Antiproliferative Activity of 3-Methylflavone Derivatives against HL60 Cells

CompoundSubstitutionIC50 (µM)[2][5]
FlavoneUnsubstituted64
3-Methyl-2-phenylchromen-4-one 3-Methyl288
3,2'-Dimethylflavone3-Methyl, 2'-Methyl173
3,3'-Dimethylflavone3-Methyl, 3'-Methyl76

IC50: The concentration of a drug that gives half-maximal response.

The data suggests that while the addition of a methyl group at the 3-position of the flavone scaffold decreases its antiproliferative activity compared to the parent flavone, further methylation on the B-ring can enhance this activity[5]. For instance, 3,3'-dimethylflavone exhibited the most potent activity among the tested 3-methylflavone derivatives[2][3][5]. This structure-activity relationship highlights the importance of substituent positioning on the flavonoid backbone for cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HL60) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-Methyl-2-phenylchromen-4-one) and a vehicle control (like DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance formazan_solubilization->read_absorbance data_analysis 8. Calculate IC50 read_absorbance->data_analysis

Part 2: In Vivo Efficacy: Assessing Performance in a Biological System

Anti-inflammatory Activity: Insights from Luteolin

Luteolin, a flavone with a similar core structure, has demonstrated significant anti-inflammatory activity in various animal models[6][7][8]. A common model to assess acute inflammation is the carrageenan-induced paw edema test in mice or rats.

Table 2: In Vivo Anti-inflammatory Effect of Luteolin on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Edema Inhibition (%)Reference
Luteolin10Significant suppression[6]
Luteolin50Significant suppression[6]

Oral administration of luteolin has been shown to efficiently suppress paw edema induced by carrageenan[6]. This effect is attributed to its ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and reduce the infiltration of leukocytes to the site of inflammation[6][9].

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model is employed to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test compound (e.g., Luteolin) or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

Carrageenan_Edema_Workflow cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization 1. Animal Acclimatization compound_admin 2. Administer Test Compound acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan in Paw compound_admin->carrageenan_injection paw_measurement 4. Measure Paw Volume carrageenan_injection->paw_measurement data_analysis 5. Calculate Edema Inhibition paw_measurement->data_analysis

Anticancer Activity: Insights from Quercetin

Quercetin, another prominent flavonoid, has been extensively studied for its in vivo anticancer effects in various tumor models[10][11][12][13]. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of potential anticancer drugs.

Table 3: In Vivo Anticancer Effect of Quercetin on Xenograft Tumor Models

Cancer Cell LineAnimal ModelDose (mg/kg)RouteEffectReference
CT-26 (Colon Carcinoma)BALB/c Mice50, 100, 200i.p.Significant reduction in tumor volume[10]
MCF-7 (Breast Cancer)BALB/c Mice50, 100, 200i.p.Significant reduction in tumor volume[10]
Prostate CancerTRAMP Mice60 (in diet)OralInhibition of tumor proliferation[13]

i.p.: intraperitoneal

Quercetin has been shown to significantly reduce tumor volume in a dose-dependent manner[10]. Its anticancer effects are mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and modulation of key signaling pathways involved in cancer cell proliferation and survival[13][14][15].

Quercetin_Anticancer_Mechanism cluster_pathways Cellular Effects Quercetin Quercetin Apoptosis Induction of Apoptosis Quercetin->Apoptosis Angiogenesis Inhibition of Angiogenesis Quercetin->Angiogenesis Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt, NF-κB) Quercetin->Signaling Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth Angiogenesis->Tumor_Growth Signaling->Tumor_Growth

Part 3: Bridging the Gap - From In Vitro to In Vivo

The transition from promising in vitro results to effective in vivo outcomes is a significant challenge in drug development. For 3-Methyl-2-phenylchromen-4-one, the available in vitro data provides a starting point, but its in vivo efficacy remains to be determined. The data from related flavonoids like luteolin and quercetin offer valuable insights into the potential in vivo activities and the experimental models that could be employed for future studies.

The discrepancy between in vitro and in vivo results can be attributed to several factors, including:

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism can significantly impact its bioavailability and efficacy. Methylation of flavonoids has been suggested to enhance their entry into cells and prevent degradation, which could be a favorable characteristic for 3-Methyl-2-phenylchromen-4-one[16].

  • Toxicity: A compound that is effective in vitro may exhibit unacceptable toxicity in vivo.

  • Complex Biological Environment: The in vivo environment is far more complex than a cell culture, with interactions between different cell types, tissues, and physiological systems.

Conclusion and Future Directions

The available evidence suggests that 3-Methyl-2-phenylchromen-4-one and its derivatives possess in vitro antiproliferative activity, with the potential for further optimization through structural modifications. However, a comprehensive understanding of its therapeutic potential necessitates rigorous in vivo evaluation.

Future research should focus on:

  • In Vivo Efficacy Studies: Conducting studies in animal models of cancer and inflammation to determine the in vivo efficacy of 3-Methyl-2-phenylchromen-4-one.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME and safety profiles of the compound.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying its biological activities.

By systematically bridging the gap between in vitro and in vivo data, the therapeutic potential of 3-Methyl-2-phenylchromen-4-one can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.

References

  • Hsieh, C. T., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(9), 3843-3850. [Link]

  • Hsieh, C. T., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(9), 3843-3850. [Link]

  • Hsieh, C. T., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research, 44(9), 3843-3850. [Link]

  • Wang, L., et al. (2025). Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications. Frontiers in Immunology, 16, 1495956. [Link]

  • Hashemzaei, M., et al. (2017). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 38(2), 819-828. [Link]

  • Rojas-Lara, C. E., et al. (2023). Structure-activity relationship for growth inhibitory activity in human tumor cell lines. ResearchGate. [Link]

  • Gaspar, A., et al. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 14(1), 74-83. [Link]

  • Mancini, A., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Molecules, 27(6), 1807. [Link]

  • Piñero, F., et al. (2019). Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review. Nutrients, 11(12), 2862. [Link]

  • Al-Mulla, H. A., et al. (2024). Efficacy of Different Doses of Quercetin against Chemically Induced Oral Squamous Cell Carcinoma in Hamsters. ResearchGate. [Link]

  • Kim, J. K., & Park, S. U. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology, 225, 189-202. [Link]

  • Li, Y., et al. (2008). Relationship between the methylation status of dietary flavonoids and their growth-inhibitory and apoptosis-inducing activities in human cancer cells. The Journal of Nutritional Biochemistry, 19(12), 829-839. [Link]

  • Tan, C. S., et al. (2012). Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo. Journal of Agricultural and Food Chemistry, 60(23), 5896-5903. [Link]

  • Kim, J. Y., et al. (2008). In vitro anti-inflammatory activity of 3-O-methyl-flavones isolated from Siegesbeckia glabrescens. Bioorganic & Medicinal Chemistry Letters, 18(4), 1511-1514. [Link]

  • Sharma, G., et al. (2023). Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. Expert Opinion on Drug Discovery, 18(11), 1247-1264. [Link]

  • Dąbrowska, M., et al. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 30(2), 488. [Link]

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Reactant of Route 1
3-Methyl-2-phenylchromen-4-one
Reactant of Route 2
3-Methyl-2-phenylchromen-4-one
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